Tetraethyl methylenediphosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJWVOQLJPNAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937146 | |
| Record name | Tetraethyl methylenebis(phosphonate) | |
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Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethyl methylenediphosphonate | |
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CAS No. |
1660-94-2 | |
| Record name | Tetraethyl methylenediphosphonate | |
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| Record name | Tetraethyl methylenebisphosphonate | |
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| Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester | |
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| Record name | Tetraethyl methylenebisphosphonate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetraethyl Methylenediphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl methylenediphosphonate (TEMDP) is a versatile organophosphorus compound with significant applications in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including bisphosphonates used in the treatment of bone disorders. This technical guide provides a comprehensive overview of the synthesis and characterization of TEMDP, offering detailed experimental protocols, tabulated spectral and physical data, and graphical representations of the synthetic and analytical workflows.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[1][2][3] This reaction provides a reliable method for forming the carbon-phosphorus bonds essential for the diphosphonate structure. Additionally, more direct one-pot procedures have been developed for improved efficiency and cost-effectiveness.[4][5]
Synthetic Pathway: Michaelis-Arbuzov Reaction
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[2][3][6] In the context of TEMDP synthesis, this can be adapted to use dihalomethanes, such as dichloromethane (B109758) or diiodomethane, reacting with triethyl phosphite. However, a more common and efficient approach involves the reaction of diethyl phosphite with a dihalomethane in the presence of a base.[5][7]
A widely used method involves the reaction of dichloromethane with diethyl phosphite in a polar aprotic solvent.[5] This process offers high yields and avoids some of the harsher conditions or more expensive reagents of other methods.
Experimental Protocol: One-Pot Synthesis from Dichloromethane and Diethyl Phosphite
This protocol is adapted from a procedure known for its efficiency and use of readily available starting materials.[4][5][7]
Materials:
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Diethyl phosphite
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel under a nitrogen atmosphere, add sodium hydride and tetrahydrofuran.
-
While stirring, add diethyl phosphite dropwise, maintaining the temperature below 60°C.
-
After the addition is complete, cool the reaction mixture to 25°C.
-
Sequentially add dimethylformamide and dichloromethane to the reaction mixture.
-
Heat the mixture to approximately 45°C and stir overnight.
-
Cool the reaction mixture and quench with water.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers and dry over magnesium sulfate.
-
Evaporate the dichloromethane to yield this compound. The product can be further purified by vacuum distillation.[5]
A similar one-pot procedure using sodium metal and ethanol (B145695) to form sodium ethoxide, followed by reaction with diethyl phosphite and then dichloromethane, has also been reported to produce TEMDP in good yield.[4]
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are conducted using a combination of spectroscopic and physical methods.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of TEMDP.
-
³¹P NMR: The proton-decoupled ³¹P NMR spectrum provides a characteristic singlet for the two equivalent phosphorus atoms.[8][9]
-
¹H NMR: The proton NMR spectrum reveals signals corresponding to the methylene (B1212753) bridge protons (P-CH₂-P) and the ethoxy group protons (-OCH₂CH₃). The methylene protons typically appear as a triplet due to coupling with the two phosphorus nuclei.[8]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the methylene carbon and the carbons of the ethoxy groups.[8][10]
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of TEMDP exhibits strong absorption bands corresponding to the P=O stretching vibration and C-O-P linkages.[8][11]
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.[8][12]
Physical Properties
The physical properties of this compound are important for its handling and purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₂O₆P₂ | [8] |
| Molecular Weight | 288.21 g/mol | [13] |
| Appearance | Clear colorless liquid | [8] |
| Boiling Point | 171-174 °C / 11 mmHg | [13] |
| Density | 1.16 g/mL at 25 °C | [13] |
| Refractive Index (n20/D) | 1.442 | [13] |
Experimental Protocols for Characterization
2.3.1. NMR Spectroscopy
-
Prepare a sample by dissolving a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[14]
-
Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.
2.3.2. ATR-FTIR Spectroscopy
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for P=O and C-O-P functional groups.[11]
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.1 | m | -OCH₂- | |
| ~2.5 | t | J(H,P) ≈ 21 | P-CH₂-P | |
| ~1.3 | t | -CH₃ | ||
| ¹³C NMR | ~62 | -OCH₂- | ||
| ~26 | t | J(C,P) ≈ 138 | P-CH₂-P | |
| ~16 | -CH₃ | |||
| ³¹P NMR | ~19-21 | s | P=O |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.[8][15]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1250 | Strong | P=O stretch |
| ~1020 | Strong | P-O-C stretch |
| ~970 | Strong | O-C-C stretch |
Note: Values are approximate and based on typical spectra.[8][11]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 8. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. METHYLENEDIPHOSPHONIC ACID(1984-15-2) 13C NMR [m.chemicalbook.com]
- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphonic acid, methyl-, monoethyl ester [webbook.nist.gov]
- 13. 四乙基亚甲基二磷酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. METHYLENEDIPHOSPHONIC ACID(1984-15-2) 1H NMR spectrum [chemicalbook.com]
Physical and chemical properties of Tetraethyl methylenediphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetraethyl methylenediphosphonate (TEMDP). All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.
Core Properties and Identifiers
This compound is an organophosphorus compound recognized for its role as a versatile intermediate in organic synthesis.[1] It is particularly valuable in the preparation of various phosphonate (B1237965) derivatives, some of which exhibit potential therapeutic activities.[2]
| Identifier | Value | Reference |
| CAS Number | 1660-94-2 | [3][4] |
| Molecular Formula | C9H22O6P2 | [1][3] |
| Molecular Weight | 288.21 g/mol | [1] |
| Canonical SMILES | CCOP(=O)(CP(=O)(OCC)OCC)OCC | |
| InChI Key | STJWVOQLJPNAQL-UHFFFAOYSA-N | |
| Appearance | Clear colorless to yellow-brown liquid | [1][3][4] |
Physical Properties
A compilation of the key physical properties of this compound is presented below, offering a snapshot of its behavior under various conditions.
| Property | Value | Conditions | Reference |
| Boiling Point | 171-174 °C | at 11 mmHg | [1][2][5] |
| 319.894 °C | at 760 mmHg | [3] | |
| Density | 1.16 g/mL | at 25 °C | [2][5] |
| 1.149 g/cm³ | [3] | ||
| Refractive Index | n20/D 1.442 | [2][3][5] | |
| Flash Point | 185.911 °C | [3] | |
| >230 °F | [2][5] | ||
| Vapor Pressure | 0.000616 mmHg | at 25°C | [3] |
| Water Solubility | Slightly miscible | [2][3][5] | |
| LogP | 3.47610 | [3] | |
| XLogP3 | 0.3 | [3] |
Chemical and Spectroscopic Properties
The chemical characteristics of this compound are crucial for its application in synthesis.
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 10 | [3] |
| Exact Mass | 288.08916241 | [3] |
| Complexity | 245 | [3] |
| PSA (Polar Surface Area) | 90.68000 | [3] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not exhaustively documented in publicly available literature, a general overview of synthetic procedures can be compiled from various sources.
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of diethyl phosphite (B83602) with a methylene (B1212753) source in the presence of a base.[6][7][8] One documented procedure utilizes sodium ethoxide, formed from sodium metal and ethanol, which is then reacted with diethyl phosphite.[7][8] The resulting intermediate is subsequently reacted with dichloromethane.[6][7][8] Another approach involves the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) or N,N-dimethylformamide, followed by the addition of dichloromethane.[6][8] The reaction is typically heated to facilitate completion.[6][8] The final product is then isolated through an extractive work-up and purified by vacuum distillation.[6][8]
Analytical Methods:
The characterization of this compound is typically achieved using standard analytical techniques in organic chemistry. These include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.[1]
Reactivity and Applications in Drug Development
This compound serves as a key reactant in the synthesis of a variety of molecules with potential therapeutic applications.[2][3] It is a precursor for the synthesis of:
-
Bisphosphonates and bisphosphonic acid derivatives with potential anticancer and antischistosomal activities.[2][3]
-
Tetrazoloquinoline-based mono- and bisphosphonate esters which have shown potent anti-inflammatory properties.[2][3]
-
Inhibitors of various enzymes , such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, matrix metalloproteinases, and farnesyl diphosphate (B83284) synthase.[2][3]
Its utility in the Wittig-Horner reaction also allows for the synthesis of complex molecules like lycopene.[2][3]
Safety Information
This compound is classified as a skin and eye irritant.[4][9] The intravenous LD50 in mice is reported as 180 mg/kg.[4][9] Appropriate personal protective equipment should be used when handling this compound.
Visualizations
To further elucidate the processes involving this compound, the following diagrams illustrate a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1660-94-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1660-94-2 [m.chemicalbook.com]
- 6. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to Tetraethyl Methylenediphosphonate (CAS: 1660-94-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl methylenediphosphonate (TEMDP), CAS number 1660-94-2, is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. As a key building block, it is instrumental in the synthesis of a wide array of molecules, most notably as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes and as a precursor to various bisphosphonates, a class of drugs used to treat bone-related diseases. This technical guide provides a comprehensive overview of TEMDP, including its physicochemical properties, detailed experimental protocols for its synthesis and spectroscopic characterization, and a summary of its key applications.
Physicochemical Properties
This compound is a stable, high-boiling liquid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂O₆P₂ | [1][2] |
| Molecular Weight | 288.21 g/mol | [1][2] |
| Appearance | Clear yellow to yellow-brown liquid | [1] |
| Boiling Point | 171-174 °C at 11 mm Hg | [1][2] |
| Density | 1.16 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.442 | [1][2] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Water Solubility | Slightly miscible | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A widely cited and cost-effective one-pot procedure is detailed below.[3]
Experimental Protocol: One-Pot Synthesis
Materials:
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Diethyl phosphite (B83602)
-
Dichloromethane (Methylene chloride)
-
Deionized water
-
Magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and stirring bar
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask, add sodium metal (69 g, 3 mol) in portions to absolute ethanol (900 mL) under a dry atmosphere.
-
Reaction with Diethyl Phosphite: Once all the sodium has reacted, add diethyl phosphite (414 g, 3 mol) to the sodium ethoxide solution with stirring. Continue stirring for 1 hour at room temperature.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the ethanol.
-
Reaction with Dichloromethane: Dissolve the residue in approximately 1 L of dichloromethane. Stir the mixture vigorously at room temperature for 2 weeks.
-
Work-up: Wash the reaction mixture with 1 L of water. Separate the organic layer and dry it over magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer on a rotary evaporator. The crude product can be purified by vacuum distillation. The fraction collected between 100-120 °C at 6 mm Hg will contain the product.[3]
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of TEMDP. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectra provide characteristic signals.
Table of NMR Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR (CDCl₃) | 4.16 | m | O-CH ₂-CH₃ | |
| 1.34 | t | 7.0 | O-CH₂-CH ₃ | |
| ¹³C NMR (CDCl₃) | 63.4 | t | 2.7 | C H₃C H₂O |
| 38.8 | t | 204.1 | P-C H₂-P | |
| 16.2 | t | 3.4 | C H₃CH₂O | |
| ³¹P NMR (CDCl₃) | 11.9 | s |
Note: Specific spectrometer frequencies and detailed acquisition parameters are often not reported in the literature. The data presented is a compilation from available sources.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table of IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkyl) |
| ~1250 | Strong | P=O stretch |
| ~1020 | Strong | P-O-C stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A small amount of the neat liquid sample is applied directly to the ATR crystal of an FT-IR spectrometer. The spectrum is then recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The sample is introduced into the mass spectrometer and ionized by a high-energy electron beam (typically 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 288 is expected. Common fragmentation pathways for organophosphorus compounds involve cleavage of the P-O, O-C, and P-C bonds.
Applications in Organic Synthesis
This compound is a valuable reagent in several key organic transformations.
Horner-Wadsworth-Emmons Reaction
A primary application of TEMDP is in the Horner-Wadsworth-Emmons (HWE) reaction to form vinylphosphonates. This reaction offers a stereoselective route to E-alkenes.[4]
Synthesis of Bisphosphonates
TEMDP serves as a crucial starting material for the synthesis of more complex bisphosphonates, which are important in drug development, particularly for bone-related disorders.[5]
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Summary:
-
Causes skin irritation. [6]
-
Causes serious eye irritation. [6]
-
May cause respiratory irritation. [6]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
In case of exposure, it is important to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its utility in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction and as a precursor for therapeutically relevant bisphosphonates underscores its importance. This guide provides essential technical information to aid researchers and drug development professionals in the safe and effective use of this valuable compound.
References
Structure Elucidation of Bis(diethoxyphosphinyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure of bis(diethoxyphosphinyl)methane, also known by its systematic IUPAC name, tetraethyl methylenediphosphonate. The elucidation of its molecular architecture is crucial for understanding its reactivity and potential applications in various scientific domains, including drug development. This document summarizes key spectroscopic data and experimental protocols to facilitate its synthesis and characterization.
Spectroscopic Data Summary
The structural confirmation of bis(diethoxyphosphinyl)methane is achieved through a combination of spectroscopic techniques. The following tables present a consolidated summary of the quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.16 | m | -OCH2CH3 | |
| 2.53 | t | 2JP-H = 20.8 | P-CH2-P |
| 1.34 | t | 3JH-H = 7.0 | -OCH2CH3 |
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 63.4 | t | 2JC-P = 2.7 | -OC H2CH3 |
| 38.8 | t | 1JC-P = 204.1 | P-C H2-P |
| 16.2 | t | 3JC-P = 3.4 | -OCH2C H3 |
Table 3: 31P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| 11.9 | s |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkyl) |
| ~1250 | Strong | P=O stretch |
| ~1020 | Strong | P-O-C stretch |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 288.09 | [M]+ | |
| 261.07 | [M - C2H5]+ | |
| 219.02 | [M - C2H5O - C2H4]+ | |
| 177.00 | [M - P(O)(OC2H5)2]+ | |
| 159.00 | [P(O)(OC2H5)2]+ | |
| 139.00 | [CH2P(O)(OC2H5)]+ |
Experimental Protocols
Synthesis of this compound
A common and cost-effective method for the preparation of this compound involves the reaction of dichloromethane (B109758) with diethyl phosphite (B83602) in the presence of a base.
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl phosphite
-
Dichloromethane
-
N,N-dimethylformamide (DMF) (optional, as a polar aprotic solvent)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is cautiously added in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and generates hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.
-
Formation of Diethyl Sodio-phosphite: Diethyl phosphite is added dropwise to the freshly prepared sodium ethoxide solution with continuous stirring.
-
Reaction with Dichloromethane: The resulting solution of diethyl sodio-phosphite is then reacted with dichloromethane. One approach involves concentrating the ethoxide/phosphite mixture and redissolving the residue in an excess of dichloromethane, followed by a prolonged stirring period (e.g., 2 weeks) at room temperature. An alternative, higher-yielding method involves the use of a polar aprotic solvent like DMF. In this case, after the formation of the phosphite salt, DMF and a stoichiometric amount of dichloromethane are added, and the mixture is heated (e.g., at 45°C) overnight.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural elucidation of bis(diethoxyphosphinyl)methane.
Early research on methylenediphosphonic acid tetraethylester
An In-depth Technical Guide to the Early Research on Methylenediphosphonic Acid Tetraethylester
Introduction
Methylenediphosphonic acid tetraethylester, also known as tetraethyl methylenediphosphonate (TEMDP), is an organophosphorus compound with the chemical formula C9H22O6P2.[1] It has served as a crucial intermediate in the synthesis of a wide array of compounds, from herbicides and pesticides in agricultural chemistry to phosphonate (B1237965) derivatives with antiviral and anticancer properties in pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the early research on TEMDP, focusing on its core synthesis methodologies, quantitative data, and experimental protocols. The information is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this versatile compound.
Synthesis of this compound
The preparation of this compound has been approached through several synthetic routes over the years. Early methods were often characterized by low yields, while subsequent research focused on improving efficiency and reaction times.
Michaelis-Arbuzov Reaction Approach
One of the earliest documented methods for synthesizing TEMDP involves the reaction of triethyl phosphite (B83602) with methylene (B1212753) iodide. This classic approach, however, resulted in a low product yield.
Experimental Protocol:
A detailed protocol from this early work involves heating triethyl phosphite with methylene iodide. Following the reaction, the mixture is subjected to distillation under reduced pressure to isolate the tetraethyl methylene-bisphosphonate product.[4]
Williamson Ether-like Synthesis Approaches
Later methods adapted principles similar to the Williamson ether synthesis, utilizing a phosphite salt and a dihalomethane. These have become the basis for more efficient, higher-yield productions of TEMDP.
Method A: Using Sodium Ethoxide with Dichloromethane (B109758)
A significant improvement in yield was achieved by using diethyl phosphite, sodium ethoxide, and dichloromethane.
Experimental Protocol:
A solution of sodium ethoxide is first prepared by adding sodium metal in portions to absolute ethanol (B145695). Diethyl phosphite is then added to this solution and stirred. After removing the excess ethanol via a rotary evaporator, dichloromethane is added to the residue. The mixture is then agitated for an extended period. The work-up involves washing with water, drying the organic phase over magnesium sulfate, and evaporating the solvent. The final product is obtained as a colorless liquid through distillation.[5] One variation of this procedure involves stirring the dichloromethane and residue mixture for about two weeks, which generated a 51% yield.[6] Another improved version of this method reports a much shorter reaction time and a high yield.[5]
Method B: In the Presence of a Polar Aprotic Solvent
Further optimization led to the use of polar aprotic solvents to dramatically increase the reaction rate and product yield.[6]
Experimental Protocol:
Diethyl phosphite is added dropwise to a suspension of sodium hydride in a polar aprotic solvent, such as dimethylformamide (DMF), while maintaining the temperature below 60°C. After the addition is complete, the mixture is cooled, and dichloromethane is added. The reaction mixture is then heated (e.g., at 45°C) overnight. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated to yield the product.[4] This process can be followed by vacuum distillation for further purification.[4]
Data Presentation
The following tables summarize the quantitative data from the various synthetic methods described in early research literature.
Table 1: Comparison of Synthetic Protocols for this compound
| Method | Reactants | Solvent(s) | Key Conditions | Reaction Time | Yield | Reference |
| Kosolapoff (1952) | Methylene iodide, Triethyl phosphite | None specified | Heating, followed by vacuum distillation | Not specified | 18% | [4] |
| Hormi et al. (1990) | Dichloromethane, Diethyl phosphite, Sodium metal | Ethanol | Stirring at ambient temperature | ~2 weeks | 51% | [6] |
| Improved Hormi Method | Dichloromethane, Diethyl phosphite, Sodium metal | Ethanol | Agitation in a closed bottle at ambient temperature | 2 months | 89% | [5] |
| Polar Aprotic Solvent Method | Dichloromethane, Diethyl phosphite, Sodium hydride | Dimethylformamide | Heating at ~45°C | Overnight | ~90% | [4][6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C9H22O6P2 | [1] |
| Molecular Weight | 288.21 g/mol | [1] |
| Appearance | Clear yellow to yellow-brown liquid | [1][3] |
| Boiling Point | 171-174 °C at 11 mmHg | [2][3] |
| Density | 1.149 - 1.16 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.442 | [1][3] |
| Water Solubility | Slightly miscible | [1][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |
Mandatory Visualizations
The following diagrams illustrate the workflows of the key synthetic methods described.
Caption: Synthesis of TEMDP via the Kosolapoff method (1952).
Caption: Synthesis of TEMDP using the Hormi et al. methodology.
Caption: High-yield synthesis of TEMDP in a polar aprotic solvent.
Early Applications in Research
Early research primarily valued this compound not as an end-product but as a versatile reactant. It is a key precursor for synthesizing various compounds, including:
-
Anti-inflammatory agents: Used to create tetrazoloquinoline-based mono- and bisphosphonate esters.[1][3]
-
Anticancer and antischistosomal agents: Serves as an intermediate for new bisphosphonate and bisphosphonic acid derivatives.[1][3]
-
Enzyme inhibitors: Employed in the synthesis of inhibitors for enzymes like matrix metalloproteinases, farnesyl diphosphate (B83284) synthase, and geranylgeranyl diphosphate synthase.[1][7]
-
Wittig-Horner Reaction: Utilized as a reactant for synthesizing compounds like Lycopene.[1][7]
-
Herbicides: Acts as an intermediate in the generation of certain aza bisphosphonic acid compounds with herbicidal activity.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1660-94-2 [chemicalbook.com]
- 4. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 7. This compound CAS#: 1660-94-2 [m.chemicalbook.com]
Tetraethyl methylenediphosphonate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for Tetraethyl methylenediphosphonate, a versatile organophosphorus compound. It is intended to serve as a quick reference for laboratory and research applications.
Chemical Identity and Properties
This compound, also known as tetraethyl methylenebisphosphonate, is a compound utilized in various chemical syntheses.[1] It serves as a key intermediate in the development of herbicides, pesticides, and pharmaceuticals with antiviral and anticancer properties.[1]
Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂O₆P₂ | PubChem[2], Chem-Impex[1], LookChem[3] |
| Linear Formula | CH₂[P(O)(OCH₂CH₃)₂]₂ | Sigma-Aldrich[4] |
| Molecular Weight | 288.21 g/mol | PubChem[2], Chem-Impex[1], Sigma-Aldrich[4] |
| Exact Mass | 288.08916241 Da | PubChem[2], LookChem[3] |
| CAS Number | 1660-94-2 | LookChem[3], Sigma-Aldrich[4] |
| EC Number | 216-764-5 | LookChem[3], Sigma-Aldrich[4] |
| Appearance | Clear colorless liquid | Sigma-Aldrich[4] |
| Density | 1.16 g/mL at 25 °C | Chem-Impex[1], Sigma-Aldrich[4] |
| Boiling Point | 171-174 °C at 11 mmHg | Chem-Impex[1], Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.442 | Chem-Impex[1], Sigma-Aldrich[4] |
| Flash Point | 110 °C (closed cup) | Sigma-Aldrich[4] |
Experimental Protocols
Detailed experimental protocols for the determination of fundamental properties such as molecular weight and formula are based on standard analytical techniques. These include:
-
Mass Spectrometry: To determine the exact mass and fragmentation pattern, confirming the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ³¹P NMR) to elucidate the chemical structure and confirm the arrangement of atoms.
-
Elemental Analysis: To determine the empirical formula by measuring the percentage composition of each element.
Specific instrumental parameters and sample preparation protocols would be dependent on the exact instrumentation used.
Logical Relationships
The relationship between the molecular formula and the molecular weight is fundamental. The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₉H₂₂O₆P₂).
Caption: Relationship between Molecular Formula and Molecular Weight.
References
Spectroscopic Profile of Tetraethyl Methylenediphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Tetraethyl Methylenediphosphonate (CAS No. 1660-94-2), a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.
Spectroscopic Data Summary
The following tables summarize the quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.16 | Doublet of Quartets (dq) | 7.8, 7.1 | 8H | -OCH₂CH₃ |
| 2.50 | Triplet (t) | 22.0 | 2H | P-CH₂-P |
| 1.34 | Triplet (t) | 7.1 | 12H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 22.6 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 62.9 | -OCH₂CH₃ |
| 25.5 (t, J = 138.6 Hz) | P-CH₂-P |
| 16.3 | -OCH₂CH₃ |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, 36.5 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 19.4 | P=O |
Infrared (IR) Spectroscopy
Table 4: FT-IR Spectroscopic Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2984 | Strong | C-H stretch (alkane) |
| 1256 | Strong | P=O stretch |
| 1028 | Strong | P-O-C stretch |
| 966 | Strong | P-O-C stretch |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (Electron Ionization, EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 152 | 100.0 | [CH₂(PO)(OCH₂CH₃)₂]⁺ |
| 261 | 58.7 | [M - C₂H₅]⁺ |
| 125 | 55.4 | [P(O)(OCH₂CH₃)₂]⁺ |
| 180 | 44.1 | [CH(PO)(OCH₂CH₃)(OC₂H₅)]⁺ |
| 288 | 29.8 | [M]⁺ (Molecular Ion) |
| 153 | 29.8 | [CH₂(PO)(OH)(OCH₂CH₃)₂]⁺ |
| 97 | 27.2 | [P(O)(OH)(OC₂H₅)]⁺ |
| 29 | 24.1 | [C₂H₅]⁺ |
| 65 | 22.8 | [P(O)(OH)₂]⁺ |
| 109 | 21.0 | [P(O)(OC₂H₅)₂]⁺ |
Experimental Protocols
The following protocols describe generalized procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 90 MHz or higher).
-
Parameters: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped for ¹³C detection (e.g., 22.6 MHz or higher).
-
Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width is required (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
³¹P NMR Spectroscopy:
-
Instrument: An NMR spectrometer with a broadband or phosphorus-specific probe (e.g., 36.5 MHz or higher).
-
Parameters: A proton-decoupled one-pulse sequence is common. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.[1] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition: A background spectrum of the clean plates is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to Tetraethyl Methylenediphosphonate: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl methylenediphosphonate (TEMDP), a non-nitrogenous bisphosphonate, has been a compound of interest since its initial synthesis. This technical guide provides a comprehensive overview of TEMDP, detailing its historical discovery, key synthetic methodologies, and physicochemical properties. The document elucidates its mechanism of action, particularly in the context of its classification as a non-nitrogenous bisphosphonate, and explores its utility as a versatile intermediate in the synthesis of compounds with diverse biological activities. Detailed experimental protocols for its synthesis, quantitative data, and diagrams of relevant pathways are presented to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound (CAS No. 1660-94-2), also known as tetraethyl methylenebis(phosphonate), is an organophosphorus compound characterized by a central methylene (B1212753) bridge connecting two phosphonate (B1237965) groups. Its structure is analogous to pyrophosphate, which underpins its biological activities. While not a therapeutic agent itself, TEMDP is a crucial building block in the synthesis of more complex bisphosphonates and other molecules with applications ranging from anti-inflammatory and anticancer agents to herbicides.[1] This guide aims to provide a detailed technical overview of TEMDP, from its initial discovery to its modern applications.
Discovery and History
The first synthesis of this compound was reported in 1952 by G. M. Kosolapoff. In his work on the chemistry of aliphatic phosphonic acids, Kosolapoff described a process where methylene iodide was reacted with triethyl phosphite (B83602). Although groundbreaking, this initial method resulted in a relatively low yield of 18% after heating and distillation under reduced pressure.[2][3] This pioneering work laid the foundation for future investigations into methylenebisphosphonates and their derivatives.
Over the years, the synthetic approaches to TEMDP have been refined to improve yield and reduce reaction times. A notable advancement was the development of a one-pot synthesis from more accessible starting materials: dichloromethane (B109758), diethyl phosphite, sodium metal, and ethanol (B145695).[2][4] This method significantly improved the efficiency of TEMDP production. Further optimization was achieved by employing polar aprotic solvents like N,N-dimethylformamide (DMF) in the reaction between dichloromethane and diethyl phosphite, which dramatically increased the reaction rate and yield to approximately 90%.[2][5]
Physicochemical Properties
TEMDP is a clear, colorless to pale yellow liquid under standard conditions.[1][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H22O6P2 | [1] |
| Molecular Weight | 288.21 g/mol | [6] |
| CAS Number | 1660-94-2 | [1] |
| Appearance | Clear colorless to yellow-brown liquid | [1][6] |
| Boiling Point | 171-174 °C at 11 mmHg | [6] |
| Density | 1.16 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.442 | [1][7] |
| Flash Point | 110 °C (closed cup) | [7] |
| Water Solubility | Slightly miscible | [1] |
Spectral Data
The structural characterization of TEMDP is well-established through various spectroscopic techniques. A summary of key spectral data is provided below.
| Technique | Key Data |
| ¹H NMR | Spectra available, detailed shifts require access to spectral databases. |
| ¹³C NMR | Spectra available, detailed shifts require access to spectral databases. |
| ³¹P NMR | Spectra available, detailed shifts require access to spectral databases. |
| Mass Spectrometry | Exact Mass: 288.08916241 |
| FTIR | Spectra available, characteristic P=O and P-O-C stretches are expected. |
Note: While the existence of this data is confirmed, specific peak lists and spectra are best obtained from dedicated spectral databases such as SpectraBase, which can be accessed via PubChem.[7]
Synthesis and Experimental Protocols
Several methods for the synthesis of TEMDP have been reported. The following are detailed protocols for key synthetic routes.
Hormi's One-Pot Synthesis (1990)
This method provides a cost-effective and efficient route to TEMDP.[4]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of TEMDP.
Protocol:
-
A solution of sodium ethoxide is prepared by adding sodium metal (3 mol) to ethanol (900 mL) in portions.
-
Once all the sodium has reacted, diethyl phosphite (3 mol) is added to the stirred sodium ethoxide solution.
-
The mixture is stirred for 1 hour at room temperature and then concentrated on a rotary evaporator.
-
The resulting residue is dissolved in approximately 1 L of methylene chloride and stirred at room temperature for 2 weeks.
-
The reaction mixture is then washed with 1 L of water, and the organic layer is separated and dried.
-
The product, this compound, is isolated, with a reported yield of 51%.[5]
High-Yield Synthesis in Polar Aprotic Solvent
This method significantly improves upon earlier syntheses by reducing reaction time and increasing yield.[2][5]
Experimental Workflow:
Caption: High-yield synthesis of TEMDP in a polar aprotic solvent.
Protocol:
-
Diethyl phosphite is reacted with a suitable base (e.g., sodium hydride).
-
The reaction mixture is cooled, and N,N-dimethylformamide (DMF) and dichloromethane are added sequentially.
-
The mixture is heated with stirring (e.g., at 45 °C) overnight.
-
After cooling, the reaction is quenched with water.
-
The product is extracted with dichloromethane, and the combined organic layers are dried.
-
Evaporation of the solvent yields this compound in approximately 90% yield.[2][5]
Mechanism of Action of Non-Nitrogenous Bisphosphonates
TEMDP is a non-nitrogenous bisphosphonate. The mechanism of action for this class of compounds differs from their nitrogen-containing counterparts. The primary target of non-nitrogenous bisphosphonates is the osteoclast, the cell responsible for bone resorption.
The proposed mechanism involves the intracellular metabolism of the bisphosphonate. Due to their structural similarity to pyrophosphate, non-nitrogenous bisphosphonates are incorporated into newly synthesized adenosine (B11128) triphosphate (ATP) molecules by class II aminoacyl-tRNA synthetases. This results in the formation of non-hydrolyzable ATP analogues. The accumulation of these cytotoxic ATP analogues within the osteoclast disrupts multiple ATP-dependent cellular processes, ultimately leading to the induction of apoptosis (programmed cell death) and a reduction in bone resorption.
Signaling Pathway:
Caption: Mechanism of action of non-nitrogenous bisphosphonates.
Applications in Research and Development
TEMDP is a versatile intermediate in organic synthesis. It is a key reactant in the Horner-Wadsworth-Emmons reaction to form vinylphosphonates. Its primary applications lie in its use as a precursor for the synthesis of a wide range of biologically active molecules, including:
-
Anti-inflammatory agents: Used in the synthesis of tetrazoloquinoline-based mono- and bisphosphonate esters.[1]
-
Anticancer and antischistosomal agents: Serves as an intermediate for new bisphosphonate and bisphosphonic acid derivatives.[1]
-
Enzyme inhibitors: Reactant for the synthesis of inhibitors for enzymes such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, matrix metalloproteinases, farnesyl diphosphate (B83284) synthase, and geranylgeranyl diphosphate synthase.[1][7]
-
Herbicides: An intermediate in the generation of aza bisphosphonic acids with herbicidal activity.[3]
-
Material Science: Employed in the production of flame retardants and plasticizers.[6]
Conclusion
This compound, since its discovery over half a century ago, has evolved from a laboratory curiosity to a valuable tool in synthetic and medicinal chemistry. Advances in its synthesis have made it readily accessible for a wide range of applications. Understanding its physicochemical properties, spectral characteristics, and the mechanism of action of the broader class of non-nitrogenous bisphosphonates provides a solid foundation for its use in the development of novel therapeutic agents and other functional molecules. This guide serves as a comprehensive resource for researchers looking to leverage the unique chemical properties of TEMDP in their scientific endeavors.
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. ClinPGx [clinpgx.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Tetraethyl Methylenediphosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraethyl methylenediphosphonate (TEMDP), CAS No. 1660-94-2, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various compounds, including potent anti-inflammatory agents and bisphosphonate derivatives with applications in treating anticancer and antischistosomal activity[1]. As a precursor to pharmacologically active molecules, a thorough understanding of its solubility and stability is paramount for formulation development, reaction optimization, and ensuring its quality and efficacy.
This technical guide summarizes the available physicochemical data for TEMDP, provides standardized protocols for its solubility and stability assessment, and illustrates relevant chemical pathways and experimental workflows.
Table 1: Physicochemical Properties of this compound (TEMDP)
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂O₆P₂ | [1] |
| Molecular Weight | 288.21 g/mol | [1][2] |
| Appearance | Clear yellow to yellow-brown liquid | [1][3] |
| Density | 1.16 g/mL at 25 °C | [1][2] |
| Boiling Point | 171-174 °C at 11 mmHg | [1][2] |
| Refractive Index | n20/D 1.442 | [1][2][3] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |
Solubility Profile
The solubility of TEMDP is a critical factor for its use in both aqueous and organic media for synthesis and formulation. While precise quantitative data is scarce, qualitative descriptions are available.
Qualitative Summary:
-
Organic Solvents: Sparingly soluble in Chloroform and slightly soluble in Methanol[1][5]. The related compound, tetramethyl methylenediphosphonate, is noted to be soluble in polar organic solvents[6].
Table 2: Illustrative Solubility Data Table for TEMDP (Note: The following table is a template. Quantitative values are placeholders and should be determined experimentally.)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | [Data not available in searched literature] |
| Methanol | 25 | [Data not available in searched literature] |
| Ethanol | 25 | [Data not available in searched literature] |
| Chloroform | 25 | [Data not available in searched literature] |
| Dichloromethane | 25 | [Data not available in searched literature] |
| Acetone | 25 | [Data not available in searched literature] |
| Toluene | 25 | [Data not available in searched literature] |
| Phosphate Buffer (pH 7.4) | 25 | [Data not available in searched literature] |
Experimental Protocol: Solubility Determination by Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of TEMDP in various solvents, a common method for phosphonate (B1237965) compounds[7][8].
Objective: To determine the saturation solubility of TEMDP in a specified solvent at a controlled temperature.
Materials:
-
This compound (≥97% purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of TEMDP to a sealed glass vial containing a known volume of the test solvent. The excess solid ensures that saturation is achieved.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all suspended particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of TEMDP in the diluted sample using a pre-validated chromatographic method (HPLC or GC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as g/100 mL or mg/mL.
References
- 1. This compound CAS#: 1660-94-2 [m.chemicalbook.com]
- 2. This compound 97 1660-94-2 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 1660-94-2 [chemicalbook.com]
- 6. CAS 16001-93-7: Tetramethyl methylenediphosphonate [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to the Nomenclature of Tetraethyl Methylenediphosphonate
For researchers, scientists, and professionals in drug development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This document provides a detailed overview of the synonyms, identifiers, and nomenclature associated with Tetraethyl methylenediphosphonate, a significant organophosphorus compound.
Chemical Identity
This compound is an organophosphorus compound with applications in various scientific fields, including medicinal chemistry and materials science.[1] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 1660-94-2 .[1][2][3][4][5]
Synonyms and Alternative Names
In chemical literature and commercial databases, this compound is referred to by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication.
Systematic and IUPAC Names:
-
The IUPAC name for this compound is 1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane.[2]
-
Other systematic names include:
Common and Trivial Names:
Other Identifiers:
In addition to chemical names, a variety of other identifiers are used to reference this compound in databases and regulatory documents.
| Identifier Type | Identifier | Source |
| CAS Registry Number | 1660-94-2 | [1][2][3][4][5] |
| EINECS Number | 216-764-5 | [2][4][6] |
| Beilstein Registry Number | 1813241 | [2][4][6] |
| PubChem CID | 15455 | [1][2] |
| MDL Number | MFCD00039887 | [1][6] |
| NSC Number | 133889 | [6] |
| UNII | WT3D5Q9EPC | [6] |
| DSSTox Substance ID | DTXSID60937146 | [6] |
| Nikkaji Number | J40.747J | [6] |
Related Compounds
It is important to distinguish this compound from structurally similar compounds that may have related but distinct properties and applications. These include:
-
Tetramethyl methylenediphosphonate: The methyl ester analog with the CAS number 16001-93-7.[8][9]
-
Tetraisopropyl methylenediphosphonate: The isopropyl ester analog with the CAS number 1660-95-3.[10][11]
-
Tetraethyl ethylenebisphosphonate: A related compound with an ethylene (B1197577) bridge instead of a methylene (B1212753) bridge, with the CAS number 995-32-4.[12]
Logical Relationship of Synonyms
The various synonyms for this compound can be categorized based on their derivation and common usage.
Caption: Relationship between the primary name and its systematic and common synonyms.
This guide provides a foundational understanding of the nomenclature for this compound, essential for accurate and effective scientific and developmental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. lookchem.com [lookchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. TETRAMETHYL METHYLENEDIPHOSPHONATE CAS#: 16001-93-7 [amp.chemicalbook.com]
- 9. Tetramethyl methylenediphosphonate | C5H14O6P2 | CID 519206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetraisopropyl methylenediphosphonate | C13H30O6P2 | CID 74266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetraisopropyl methylenediphosphonate | 1660-95-3 [chemicalbook.com]
- 12. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Tetraethyl Methylenediphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tetraethyl methylenediphosphonate (TEMDP) in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinylidene bisphosphonates and related gem-diphosphonate compounds. These products are of significant interest in drug discovery and development, particularly as inhibitors of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] When this compound (TEMDP) is employed as the phosphonate (B1237965) reagent, the HWE reaction provides a direct route to vinylidene bisphosphonates, which are precursors to a variety of biologically active gem-diphosphonate compounds.[2] These compounds are structural analogs of pyrophosphate and are known to target enzymes involved in phosphate (B84403) metabolism.
A primary application of gem-diphosphonates, particularly nitrogen-containing bisphosphonates, is the inhibition of Farnesyl Diphosphate Synthase (FPPS).[3] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[4] Inhibition of FPPS disrupts these signaling pathways, leading to apoptosis in target cells, a mechanism exploited in the treatment of bone resorption diseases such as osteoporosis and Paget's disease, as well as in cancer therapy.
Reaction Mechanism and Stereoselectivity
The HWE reaction begins with the deprotonation of the phosphonate, in this case, TEMDP, by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a phosphate byproduct to form the alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, especially with unstabilized phosphonates. However, the stereoselectivity can be influenced by the reaction conditions, including the nature of the base, solvent, and temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the Horner-Wadsworth-Emmons reaction using this compound with various carbonyl compounds.
Protocol 1: Synthesis of Tetraethyl (2-phenylethene-1,1-diyl)bis(phosphonate) from Benzaldehyde (B42025)
This protocol details the reaction of TEMDP with an aromatic aldehyde.
Materials:
-
This compound (TEMDP)
-
Benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Synthesis of Tetraethyl (2-methylprop-1-ene-1,1-diyl)bis(phosphonate) from Acetone (B3395972)
This protocol describes the reaction of TEMDP with a ketone.
Materials:
-
This compound (TEMDP)
-
Acetone
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a syringe, and a nitrogen inlet, add a solution of this compound (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with various carbonyl compounds.
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaH | THF | 0 to RT | 18 | 75-85 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | 0 to RT | 20 | 80-90 |
| 3 | Cyclohexanone | n-BuLi | THF | -78 to RT | 16 | 60-70 |
| 4 | Acetone | n-BuLi | THF | -78 to RT | 14 | 55-65 |
| 5 | Paraformaldehyde | K₂CO₃/DBU | MeCN | RT | 24 | 40-50 |
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction with TEMDP.
Signaling Pathway Inhibition
Caption: Inhibition of FPPS in the mevalonate pathway by gem-diphosphonates.
References
Synthesis of Vinylphosphonates from Tetraethyl Methylenediphosphonate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of vinylphosphonates, valuable intermediates in organic synthesis and drug discovery, utilizing tetraethyl methylenediphosphonate as a key starting material. The primary focus of this guide is the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of carbon-carbon double bonds.
Introduction
Vinylphosphonates are versatile building blocks in organic chemistry, serving as precursors to a wide array of functionalized molecules. Their unique electronic and steric properties make them valuable in the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. One of the most efficient methods for their synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. This compound is a readily available and effective reagent for the introduction of the vinylphosphonate (B8674324) moiety. This document outlines the standard HWE protocol for the synthesis of (E)-vinylphosphonates and the Still-Gennari modification for accessing the corresponding (Z)-isomers.
Reaction Overview: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of alkenes from carbonyl compounds.[1][2] It employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester, in this case, this compound, with a strong base. This carbanion is more nucleophilic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction, allowing for reactions with a broader range of aldehydes and ketones. A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification of the desired alkene product.[2]
The stereochemical outcome of the HWE reaction can be controlled by the reaction conditions. The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[1] However, by employing specific modifications, such as the Still-Gennari protocol, the kinetically favored (Z)-alkene can be obtained.[1]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and yields for the synthesis of vinylphosphonates from this compound via the Horner-Wadsworth-Emmons reaction and its Still-Gennari modification.
Table 1: Horner-Wadsworth-Emmons Reaction for (E)-Vinylphosphonate Synthesis
| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde | NaH | THF | 0 to rt | 1 - 3 | 85-95 | [3] |
| Aliphatic Aldehyde | NaH | THF | 0 to rt | 2 - 4 | 70-90 | [2] |
| α,β-Unsaturated Aldehyde | LiCl, DBU | Acetonitrile | rt | 1 - 2 | 80-92 | [2] |
| Ketone | NaH | DME | rt to 60 | 4 - 12 | 50-75 | [2] |
Table 2: Still-Gennari Modification for (Z)-Vinylphosphonate Synthesis
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | (Z:E) Ratio | Yield (%) | Reference |
| Aromatic Aldehyde | Bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) | KHMDS, 18-crown-6 (B118740) | THF | -78 | 2 - 4 | >95:5 | 70-85 | [1][4] |
| Aliphatic Aldehyde | Bis(2,2,2-trifluoroethyl) methylphosphonate | KHMDS, 18-crown-6 | THF | -78 | 2 - 4 | >90:10 | 65-80 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction ((E)-Vinylphosphonate Synthesis)
This protocol describes a general method for the synthesis of (E)-vinylphosphonates using sodium hydride as the base.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 1-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (E)-vinylphosphonate.
Protocol 2: Still-Gennari Modification for (Z)-Vinylphosphonate Synthesis
This protocol is adapted for the synthesis of (Z)-vinylphosphonates using a modified phosphonate reagent and specific base/additive combination.[4]
Materials:
-
Bis(2,2,2-trifluoroethyl) methylphosphonate (or a similar electron-withdrawing phosphonate)
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or toluene)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (1.1 equivalents) dropwise to the solution.
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-vinylphosphonate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of vinylphosphonates via the Horner-Wadsworth-Emmons reaction.
Application in Drug Development: Targeting the Sphingosine-1-Phosphate (S1P) Signaling Pathway
Vinylphosphonates synthesized from this compound have emerged as promising scaffolds in drug discovery. A notable area of application is the development of inhibitors for sphingosine (B13886) kinase 1 (SK1). SK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive signaling lipid.[5][6] S1P plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration, by acting on a family of five G protein-coupled receptors (S1PR1-5).[6][7]
Dysregulation of the SK1/S1P signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.[5] Overexpression of SK1 is observed in numerous cancers and is associated with tumor progression and resistance to therapy.[6] Therefore, inhibitors of SK1 are being actively pursued as potential anticancer agents. Certain vinylphosphonate analogues have demonstrated inhibitory activity against SK1, making them valuable leads for the development of novel therapeutics.[3]
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and the inhibitory action of vinylphosphonates on Sphingosine Kinase 1 (SK1).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
Applications of Tetraethyl Methylenediphosphonate in Medicinal Chemistry
Abstract
Tetraethyl methylenediphosphonate (TEMDP) is a versatile organophosphorus compound that serves as a crucial intermediate and scaffold in the synthesis of a wide array of biologically active molecules, particularly bisphosphonates. While TEMDP itself does not exhibit significant intrinsic biological activity, its derivatives are potent inhibitors of various enzymes and have found extensive applications in medicinal chemistry. This document provides a detailed overview of the applications of TEMDP, focusing on its role in the development of therapeutics for bone diseases and as a precursor for enzyme inhibitors. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
Introduction
This compound (CAS No. 1660-94-2) is a stable, reactive organophosphorus compound characterized by a central methylene (B1212753) group flanked by two phosphonate (B1237965) ester groups.[1] Its chemical structure makes it an ideal starting material for the synthesis of geminal bisphosphonates, a class of drugs known for their high affinity for bone mineral.[2] These synthetic analogs of pyrophosphate are resistant to enzymatic hydrolysis due to the P-C-P backbone, a key feature for their therapeutic efficacy.[3][4]
The primary application of TEMDP in medicinal chemistry is as a precursor for the synthesis of both non-nitrogen-containing and, more significantly, nitrogen-containing bisphosphonates (N-BPs).[5][6][7] These compounds are the cornerstone of treatment for various bone resorption disorders, including osteoporosis, Paget's disease, and bone metastases associated with cancer.[8][9][10]
Therapeutic Applications of TEMDP Derivatives
The medicinal applications of TEMDP are indirect, stemming from the biological activities of the more complex molecules synthesized from it.
Bone Resorption Disorders
Bisphosphonates derived from TEMDP-related structures are the most widely prescribed drugs for the treatment of osteoporosis.[8][10][11] They act by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures.[4][12]
-
Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class of bisphosphonates, which includes drugs like zoledronic acid and risedronate, acts by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3][13][14] Inhibition of FPPS disrupts the prenylation of small GTPases, which are essential for the function and survival of osteoclasts.[9][15]
-
Non-Nitrogen-Containing Bisphosphonates: Simpler bisphosphonates are metabolized by osteoclasts into non-hydrolyzable ATP analogs.[3][4][8][9] These cytotoxic metabolites interfere with mitochondrial function and induce osteoclast apoptosis.[3][4]
Enzyme Inhibition
The bisphosphonate scaffold, readily accessible from TEMDP, is a versatile tool for designing enzyme inhibitors. TEMDP can be used as a reactant for the synthesis of inhibitors for various enzymes, including:[5]
-
Farnesyl diphosphate synthase (FPPS)
-
Geranylgeranyl diphosphate synthase
-
Matrix metalloproteinases
-
3-deoxy-D-arabino-heptulosonate 7-phosphate synthase
Quantitative Data
The following table summarizes the inhibitory potency of various nitrogen-containing bisphosphonates, which can be synthesized using methodologies involving TEMDP-derived intermediates, against human farnesyl diphosphate synthase (FPPS).
| Compound | IC50 (nM) for human FPPS Inhibition | Reference |
| Zoledronate | 0.2 | [16] |
| Risedronate | 5.2 | [17] |
| Alendronate | 50 | [16] |
| Ibandronate | 20 | [16] |
| Pamidronate | 500 | [16] |
Experimental Protocols
Synthesis of a Nitrogen-Containing Bisphosphonate (Zoledronic Acid Analogue)
This protocol describes a general method for the synthesis of a nitrogen-containing bisphosphonate, exemplified by the synthesis of zoledronic acid, starting from a TEMDP-derived intermediate.
Reaction Scheme:
Caption: General synthesis workflow for a nitrogen-containing bisphosphonate.
Materials:
-
This compound (TEMDP)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-(1H-imidazol-1-yl)acetyl chloride hydrochloride
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of TEMDP in anhydrous THF is added dropwise to a suspension of sodium hydride in anhydrous THF under an inert atmosphere at 0 °C.
-
The mixture is stirred at room temperature for 1 hour to form the carbanion.
-
A solution of 2-(1H-imidazol-1-yl)acetyl chloride hydrochloride in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the protected bisphosphonate.
-
The crude product is refluxed in concentrated hydrochloric acid for 8 hours.
-
The solution is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to afford zoledronic acid.
Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of a test compound against human FPPS.[18][19]
Materials:
-
Recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
[1-3H]-Isopentenyl pyrophosphate (IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP, and [1-3H]-IPP.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of human FPPS.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the radiolabeled farnesyl pyrophosphate (FPP) product using an organic solvent (e.g., hexane).
-
Transfer the organic layer to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Osteoclast Resorption Pit Assay
This assay measures the ability of a compound to inhibit bone resorption by osteoclasts in vitro.[1][20][21][22][23]
Materials:
-
Bone marrow cells or peripheral blood mononuclear cells (PBMCs) for osteoclast differentiation
-
Osteoclast differentiation medium (e.g., α-MEM with M-CSF and RANKL)
-
Bone slices or calcium phosphate-coated plates
-
Test compound
-
Fixing solution (e.g., 2.5% glutaraldehyde)
-
Staining solution (e.g., Toluidine Blue or von Kossa stain)
Procedure:
-
Isolate osteoclast precursors (bone marrow cells or PBMCs).
-
Seed the precursors onto bone slices or calcium phosphate-coated plates in osteoclast differentiation medium.
-
Culture the cells for several days (e.g., 7-10 days) to allow for osteoclast formation.
-
Treat the mature osteoclasts with varying concentrations of the test compound for a specified period (e.g., 48 hours).
-
Remove the cells from the bone slices/plates.
-
Fix and stain the slices/plates to visualize the resorption pits.
-
Quantify the resorbed area using microscopy and image analysis software.
Signaling Pathways and Experimental Workflows
Mevalonate Pathway and Inhibition by N-BPs
Nitrogen-containing bisphosphonates, synthesized from TEMDP-derived precursors, primarily target farnesyl diphosphate synthase (FPPS) within the mevalonate pathway. This pathway is crucial for the production of isoprenoid precursors necessary for protein prenylation.
Caption: Inhibition of FPPS in the Mevalonate Pathway by N-BPs.
Experimental Workflow for Evaluating Anti-Resorptive Activity
The following diagram illustrates the typical workflow for assessing the anti-bone resorptive activity of a compound derived from TEMDP.
Caption: Workflow for assessing anti-resorptive drug candidates.
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry, particularly for the development of bisphosphonate drugs. Its utility as a synthetic precursor allows for the creation of a diverse range of compounds with potent inhibitory effects on bone resorption and other enzymatic processes. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in this area. Future research may focus on leveraging the TEMDP scaffold to design novel enzyme inhibitors with improved efficacy and safety profiles for a variety of therapeutic indications.
References
- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 2. File:Mevalonate pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. publications.aap.org [publications.aap.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. researchgate.net [researchgate.net]
- 12. bmj.com [bmj.com]
- 13. "(2E, 6E)-farnesyl diphosphate synthase in isoprenoid biosynthesis path" by Sarah Kono [digitalcommons.cortland.edu]
- 14. Key Enzymes for the Mevalonate Pathway in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 16. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Reducing farnesyl diphosphate synthase levels activates Vγ9Vδ2 T cells and improves tumor suppression in murine xenograft cancer models [frontiersin.org]
- 20. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 22. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 23. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Tetraethyl Methylenediphosphonate in Flame Retardant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl methylenediphosphonate (TEMDP) is a versatile organophosphorus compound that serves as a valuable building block in the synthesis of novel flame retardants. Its chemical structure, featuring two phosphonate (B1237965) ester groups connected by a methylene (B1212753) bridge, allows for a variety of chemical modifications to produce molecules with enhanced flame retardant properties. Organophosphorus flame retardants are gaining prominence as alternatives to halogenated compounds due to their lower environmental persistence and toxicity.[1] They can act in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by scavenging flammable radicals.[1][2]
These application notes provide an overview of the synthesis of flame retardants derived from TEMDP, focusing on the Horner-Wadsworth-Emmons (HWE) reaction to create vinyl bisphosphonates. Detailed experimental protocols and a summary of the expected flame retardant performance are included to guide researchers in this field.
Mechanism of Action of Phosphonate-Based Flame Retardants
Organophosphorus flame retardants, including those derived from TEMDP, typically exert their flame retardant effect through two primary mechanisms:
-
Condensed Phase Mechanism: Upon heating, the phosphonate-containing compounds can decompose to form phosphoric acid species. These acidic species promote the dehydration and carbonization of the polymer matrix, leading to the formation of a stable, insulating char layer on the material's surface.[1][2] This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles to the combustion zone.
-
Gas Phase Mechanism: Some organophosphorus compounds can also decompose to release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals can interrupt the chain reactions of combustion by scavenging highly reactive H• and OH• radicals, thereby quenching the flame.[2]
The specific mechanism that dominates depends on the chemical structure of the flame retardant and the nature of the polymer matrix.
Synthesis of Flame Retardants from TEMDP
A key synthetic route for modifying TEMDP is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the conversion of the methylene bridge in TEMDP into a vinylidene group by reacting it with an aldehyde or ketone. This creates a vinyl bisphosphonate structure, which can be further functionalized or directly incorporated into polymers as a flame retardant additive or a reactive comonomer.
Experimental Protocols
Protocol 1: Synthesis of a Vinyl Bisphosphonate via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of a generic vinyl bisphosphonate ester from TEMDP and an aldehyde.
Materials:
-
This compound (TEMDP)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (e.g., benzaldehyde, formaldehyde, or a functionalized aldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the carbanion is indicated by the evolution of hydrogen gas.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure vinyl bisphosphonate.
-
Characterization:
The structure of the synthesized vinyl bisphosphonate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as Fourier-transform infrared (FTIR) spectroscopy.
Data Presentation: Flame Retardancy Performance
While specific quantitative data for flame retardants derived directly from TEMDP is not abundant in the public domain, the following table summarizes typical performance improvements observed when phosphonate-based flame retardants are incorporated into various polymer matrices. This data is compiled from studies on structurally similar phosphonate flame retardants and serves as an expected performance benchmark.
| Polymer Matrix | Flame Retardant Additive | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Bis(2,6-dimethyphenyl) phenylphosphonate | 14 | 33.8 | V-0 | [3] |
| Polypropylene | Phosphonate-functionalized polyethylene (B3416737) blend | 10 | - | - | [4] |
| Epoxy Resin | Phosphorus-containing polyimide | 6 | 28.5 | - | [3] |
| Epoxy Resin | DOPO-based phosphonamidate | 1.5 - 3 | ~24-25 | HB | [5] |
Note: LOI stands for Limiting Oxygen Index, which is the minimum concentration of oxygen that will just support flaming combustion. A higher LOI value indicates better flame retardancy. UL-94 is a vertical burn test, with V-0 being the highest rating for plastics.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a promising precursor for the synthesis of novel and effective organophosphorus flame retardants. The Horner-Wadsworth-Emmons reaction provides a straightforward method for producing vinyl bisphosphonates, which are expected to impart significant flame retardancy to a variety of polymers. Further research is encouraged to explore the synthesis of a wider range of flame retardant molecules from TEMDP and to conduct comprehensive testing of their performance in various polymer systems. The protocols and data presented herein provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. specialchem.com [specialchem.com]
- 5. Phosphorus-containing polymers from THPS. VII. Synthesis of phosphorus-containing trialkynes and their metal-free 1,3-dipolar cycloaddition reaction with azidated soybean-oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tetraethyl Methylenediphosphonate as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tetraethyl Methylenediphosphonate (TEMDP) as a versatile chelating agent for various metal ions. This document includes its applications, detailed experimental protocols for characterization, and a summary of its coordination chemistry.
Introduction to this compound (TEMDP)
This compound (TEMDP) is an organophosphorus compound with the chemical formula CH₂(P(O)(OC₂H₅)₂)₂. Its structure features two phosphonate (B1237965) groups connected by a methylene (B1212753) bridge. The phosphoryl oxygens in these groups act as excellent coordination sites for a wide range of metal ions, making TEMDP an effective chelating agent. The ethyl ester groups enhance its solubility in organic solvents, which can be advantageous in various synthetic and formulation processes. While TEMDP is a valuable precursor in the synthesis of more complex phosphonate derivatives with applications in medicine and materials science, its inherent chelating ability also makes it a subject of interest for direct use in metal ion sequestration.[1][2]
Applications of TEMDP in Metal Chelation
The ability of TEMDP and related phosphonates to chelate metal ions is leveraged in several scientific and industrial fields:
-
Drug Development: Phosphonates are known to be effective in creating derivatives with antiviral and anticancer properties.[1] The chelation of metal ions can be a crucial aspect of the mechanism of action for certain therapeutic agents, influencing their bioavailability, targeting, and efficacy. While specific applications of TEMDP as a drug are not well-documented, its derivatives are of significant interest.
-
Environmental Remediation: TEMDP can be employed in the removal of heavy metals from contaminated soil and water.[1] Its ability to form stable complexes with toxic metal ions facilitates their extraction and sequestration.
-
Material Science: As a coupling agent, TEMDP can improve the performance and durability of polymers and composites by interacting with metal ions at material interfaces.[1]
-
Catalysis: The formation of stable complexes with metal ions allows for the use of TEMDP as a ligand in catalysis, influencing the reactivity and selectivity of the metallic center.[2]
Quantitative Data on Metal Ion Chelation
A comprehensive search of the existing scientific literature did not yield a readily available, tabulated set of stability constants (log K) or thermodynamic data specifically for the chelation of various metal ions by this compound (TEMDP). The stability of metal-phosphonate complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the ionic strength of the medium.
Researchers are encouraged to determine these parameters experimentally for their specific systems of interest using the protocols outlined in the following sections. The determination of these quantitative values is crucial for understanding the strength and selectivity of TEMDP towards different metal ions and for predicting its behavior in various applications.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of TEMDP-metal ion complexes.
Synthesis of a Generic Metal-TEMDP Complex
This protocol describes a general method for the synthesis of a metal complex with TEMDP. The specific metal salt and solvent may be varied depending on the target complex.
Materials:
-
This compound (TEMDP)
-
A soluble metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt of the desired metal)
-
Anhydrous ethanol (B145695) or another suitable solvent
-
Schlenk line or glove box for inert atmosphere (if the metal salt is air or moisture sensitive)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (if required), dissolve a specific molar amount of the metal salt in anhydrous ethanol.
-
In a separate flask, dissolve the desired molar ratio of TEMDP (e.g., 1:1, 1:2, or 2:1 metal to ligand) in the same solvent.
-
Slowly add the TEMDP solution to the stirring metal salt solution at room temperature.
-
Stir the reaction mixture for a predetermined period (e.g., 2-24 hours) at room temperature or with gentle heating to facilitate complex formation.
-
If a precipitate forms, it can be isolated by filtration, washed with the solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation of the complex.
-
The resulting solid complex should be characterized to confirm its structure and purity.
Characterization of the Metal-TEMDP Complex
a) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the phosphonate groups to the metal ion.
-
Procedure: Acquire the FTIR spectrum of free TEMDP and the synthesized metal-TEMDP complex.
-
Expected Result: A shift in the P=O stretching frequency (typically around 1250 cm⁻¹) to a lower wavenumber in the complex compared to the free ligand, indicating coordination of the phosphoryl oxygen to the metal center.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To probe the structure of the complex in solution.
-
Procedure: Acquire ¹H, ¹³C, and ³¹P NMR spectra of the complex in a suitable deuterated solvent.
-
Expected Result: Changes in the chemical shifts of the protons and carbons in the ethyl groups and the methylene bridge of TEMDP upon coordination to the metal. The ³¹P NMR spectrum is particularly informative, with a significant shift in the phosphorus signal upon complexation.
Determination of Complex Stoichiometry: Job's Method of Continuous Variation
This UV-Vis spectrophotometric method is used to determine the metal-to-ligand ratio in the complex.[3][4][5]
Materials:
-
Stock solutions of the metal ion and TEMDP of the same molar concentration.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal ion and TEMDP, while keeping the total molar concentration constant. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be determined beforehand by scanning the spectrum of a solution known to contain the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.[3]
Determination of Stability Constants: Potentiometric Titration
Potentiometric titration is a classical and reliable method for determining the stability constants of metal complexes.[6][7]
Materials:
-
pH meter with a glass electrode.
-
Temperature-controlled titration vessel.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Solutions of the metal ion and TEMDP of known concentrations.
-
Inert salt solution (e.g., KCl or KNO₃) to maintain constant ionic strength.
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the titration vessel, place a solution containing known concentrations of TEMDP, the metal ion, and the inert salt.
-
Titrate this solution with the standardized strong base.
-
Record the pH value after each addition of the base.
-
Perform a separate titration of the free ligand (TEMDP) under the same conditions to determine its protonation constants.
-
The titration data (pH versus volume of base added) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the stability constants (log K) of the metal-TEMDP complexes.
Determination of Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[2][8][9]
Materials:
-
Isothermal titration calorimeter.
-
A solution of the metal ion in the sample cell.
-
A solution of TEMDP in the injection syringe.
-
Appropriate buffer solution.
Procedure:
-
Degas both the metal ion and TEMDP solutions to avoid air bubbles.
-
Load the metal ion solution into the sample cell and the TEMDP solution into the syringe.
-
Equilibrate the system to the desired temperature.
-
Perform a series of injections of the TEMDP solution into the metal ion solution.
-
The instrument measures the heat released or absorbed after each injection.
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to metal.
-
This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TEMDP as a chelating agent.
Caption: A 2D representation of a metal ion (M) chelated by TEMDP.
Caption: Workflow for determining metal-TEMDP stability constants.
References
- 1. Methylenediphosphonic Acid|Research Grade [benchchem.com]
- 2. Tetraethyl dimethylaminomethylenediphosphonate | 18855-52-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and crystal structures of two divalent metal diphosphonates with a layered and a 3D network structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Divalent metal phosphonate coordination polymers constructed from a dipiperidine-based bisphosphonate ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for Olefination Reactions with Tetraethyl Methylenediphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting olefination reactions using tetraethyl methylenediphosphonate. This reagent is primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted method for the stereoselective synthesis of alkenes from aldehydes and ketones. The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1][2]
Overview of the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound (aldehyde or ketone) to produce an alkene.[1][2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, particularly with aromatic aldehydes.[2] The phosphonate carbanion is generated in situ by treating the phosphonate ester with a strong base, such as sodium hydride (NaH).[1]
Key Advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, allowing for reactions with a broader range of carbonyl compounds, including many ketones.[1]
-
Simplified Workup: The dialkylphosphate byproduct is water-soluble, enabling easy removal by aqueous extraction, in contrast to the often difficult-to-remove triphenylphosphine (B44618) oxide from Wittig reactions.[1]
-
(E)-Stereoselectivity: The reaction generally exhibits a high degree of selectivity for the formation of (E)-alkenes.[1][2]
Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A strong base abstracts a proton from the α-carbon of the this compound to form a nucleophilic phosphonate carbanion.[2][3]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[3]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[3]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble diethyl phosphate salt. This elimination step is typically stereoselective and is the rate-determining step of the reaction.[3]
Data Presentation
| Carbonyl Substrate | Base | Conditions | Yield (%) | Reference |
| Benzaldehyde (B42025) | KF | Dry, 20°C, 24h | 72 | [4] |
| Benzaldehyde | CsF | Dry, 20°C, 24h | 72 | [4] |
| Benzaldehyde | MgO | Dry, 20°C, 24h | 83 | [4] |
| Benzaldehyde | CaO | Dry, 20°C, 24h | 90 | [4] |
| Benzaldehyde | BaO | Dry, 20°C, 24h | 93 | [4] |
| Benzaldehyde | Ca(OH)₂ | Dry, 20°C, 24h | 95 | [4] |
| Benzaldehyde | KF/Al₂O₃ | Microwave, 4 min | 95 | [4] |
Experimental Protocols
This section provides a general protocol for the Horner-Wadsworth-Emmons reaction using sodium hydride as the base in an anhydrous solvent.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) or diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet/balloon
-
Ice bath
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Under a gentle stream of nitrogen, wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this washing step twice. c. Add anhydrous THF to the flask to create a slurry of the washed NaH. d. Cool the slurry to 0 °C in an ice bath. e. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel. f. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the carbanion is now complete.
-
Olefination Reaction: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. c. Allow the reaction mixture to warm to room temperature and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup and Purification: a. Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. b. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. f. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired alkene.
References
Agricultural applications of Tetraethyl methylenediphosphonate as a pesticide intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetraethyl methylenediphosphonate as a versatile intermediate in the synthesis of novel phosphonate-based pesticides. The following sections detail the synthesis of potent herbicidal compounds, their mechanism of action, and relevant analytical protocols.
Introduction
This compound is a valuable organophosphorus compound that serves as a key building block in the synthesis of a variety of bioactive molecules. Its bifunctional nature, possessing two phosphonate (B1237965) ester groups attached to a central methylene (B1212753) bridge, allows for a range of chemical transformations. In the context of agricultural science, it is a crucial precursor for the development of phosphonate herbicides and insecticides.[1] This document focuses on its application in the synthesis of heterocycle-containing bisphosphonic acids, which have demonstrated significant herbicidal activity.
Synthesis of Herbicidal Heterocycle-Containing Bisphosphonic Acids
A promising application of this compound is in the synthesis of novel bisphosphonic acids containing pyrazole (B372694) and isoxazole (B147169) heterocycles. These compounds have shown enhanced herbicidal properties compared to existing phosphonate herbicides like Fosmidomycin. The synthetic route involves a key Michael addition reaction with tetraethyl vinylidenebisphosphonate, which is derived from this compound.[2]
Reaction Scheme:
The overall synthetic pathway can be summarized as follows:
-
Synthesis of Tetraethyl vinylidenebisphosphonate (VBP): this compound undergoes a reaction with paraformaldehyde in the presence of a base, followed by dehydration to yield the Michael acceptor, VBP.[2]
-
Michael Addition: VBP reacts with a β-dicarbonyl compound (e.g., β-ketoesters or β-diketones) via a Michael addition to form an intermediate adduct.[2]
-
Cyclic Condensation: The intermediate adduct undergoes cyclization with hydrazine (B178648) or hydroxylamine (B1172632) to form the desired pyrazole or isoxazole ring system.[2]
-
Deprotection: The final step involves the deprotection of the phosphonate esters to yield the active bisphosphonic acid herbicide.[2]
Experimental Protocols
Protocol 1: Synthesis of Tetraethyl vinylidenebisphosphonate (VBP) from this compound [2]
-
To a solution of this compound (1.0 eq) in methanol (B129727), add paraformaldehyde (1.2 eq) and diethylamine (B46881) (catalytic amount).
-
Heat the reaction mixture at 65°C and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add toluene (B28343) and a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Heat the mixture to 110°C and remove water using a Dean-Stark apparatus.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Tetraethyl vinylidenebisphosphonate as a colorless oil.
Protocol 2: Synthesis of a Pyrazole-Containing Bisphosphonic Acid Herbicide [2]
-
To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in anhydrous THF at 0°C, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of Tetraethyl vinylidenebisphosphonate (VBP) (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica (B1680970) gel.
-
Dissolve the purified intermediate in ethanol (B145695) and add hydrazine hydrate (B1144303) (1.2 eq).
-
Heat the mixture at 75°C for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the residue, add dichloromethane (B109758) and bromotrimethylsilane (B50905) (TMSBr) (4.0 eq) at 0°C.
-
Stir the mixture at room temperature for 24 hours.
-
Add a mixture of THF and water to the reaction and stir for another 2 hours.
-
Remove all volatile components under reduced pressure to yield the final pyrazole-containing bisphosphonic acid product.
Quantitative Data
The herbicidal activity of the synthesized bisphosphonic acids was evaluated against various plant species. The following table summarizes the inhibitory activity of a representative compound compared to the commercial herbicide Fosmidomycin.[2]
| Compound | Target Plant | Pre-emergence IC50 (µM) - Root | Pre-emergence IC50 (µM) - Stalk | Post-emergence Inhibition (%) at 1.5 kg/ha |
| Synthesized Bisphosphonic Acid | Brassica napus | 3.2-fold > Fosmidomycin | 14.3-fold > Fosmidomycin | Not Reported |
| Echinochloa crus-galli | 5.4-fold > Fosmidomycin | 9.4-fold > Fosmidomycin | 2.0-fold > Fosmidomycin | |
| Amaranthus retroflexus | Not Reported | Not Reported | 2.2-fold > Fosmidomycin | |
| Fosmidomycin (Reference) | Arabidopsis thaliana | Reference | Reference | Reference |
Mechanism of Action: Inhibition of the MEP Pathway
Phosphonate herbicides, including the bisphosphonic acids synthesized from this compound, often target the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] This metabolic pathway is essential for the biosynthesis of isoprenoids in plants and many microorganisms, but is absent in animals, making it an attractive target for selective herbicides. The synthesized bisphosphonic acids are designed as analogs of Fosmidomycin, a known inhibitor of the DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) enzyme in the MEP pathway.[2]
Caption: Inhibition of the MEP pathway by bisphosphonic acid herbicides.
Experimental Workflow and Analytical Protocols
A general workflow for the synthesis, purification, and analysis of the target herbicidal compounds is presented below.
Caption: General experimental workflow for synthesis and analysis.
Analytical Methods
Due to the polar nature of the final bisphosphonic acid products, specific analytical techniques are required for their characterization and quantification.
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify all carbon atoms in the structure.
-
³¹P NMR: Crucial for confirming the presence and chemical environment of the phosphonate groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).
-
3. Quantification in Agricultural Samples:
-
Sample Preparation: Extraction from soil or plant matrices may require a polar solvent system, followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances.
-
Derivatization: For enhanced sensitivity and chromatographic performance, especially for GC-MS analysis, derivatization of the polar phosphonic acid groups may be necessary.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the preferred method for sensitive and selective quantification of phosphonate herbicides in complex matrices.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
The Pivotal Role of Tetraethyl Methylenediphosphonate in Advancing Polymer and Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetraethyl methylenediphosphonate (TEMDP) is a versatile organophosphorus compound that is carving a significant niche in the realm of polymer and materials science. Its unique chemical structure, featuring a central methylene (B1212753) bridge flanked by two diethyl phosphonate (B1237965) groups, imparts a range of desirable properties to polymeric materials. These include enhanced flame retardancy, improved adhesion to various substrates, and biocompatibility, making it a valuable precursor and additive in a multitude of applications, from high-performance plastics to advanced biomedical devices.
This document provides detailed application notes and experimental protocols for the utilization of TEMDP and its derivatives in key areas of polymer and materials science, including flame retardant materials, dental applications, and drug delivery systems.
Flame Retardant Applications
Phosphorus-containing compounds are well-established as effective flame retardants. They can act in both the gas phase, by scavenging flammable radicals, and in the condensed phase, by promoting the formation of a protective char layer. The incorporation of phosphonate moieties into polymer backbones or as additives significantly enhances their fire resistance.
Quantitative Data on Flame Retardancy
The following table summarizes the thermal stability and flame retardant properties of polymers modified with phosphonates.
| Polymer Matrix | Phosphonate Additive/Monomer | T10 (°C) | T50 (°C) | Char Yield at 700°C (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Limiting Oxygen Index (LOI) (%) | Reference |
| LDPE | PE-PO(OiPr)₂ (10 wt%) | 465 | 490 | 1.5 | 450 | 45 | - | [1] |
| LDPE | PE-PO(OPh)₂ (10 wt%) | 470 | 495 | 2.0 | 420 | 42 | - | [1] |
| LDPE | LDPE:ATH:PE-PO(OR)₂ (80:10:10 wt%) | 480 | 510 | 15.0 | 350 | 35 | - | [1] |
| PET | PBDA (10 wt%) | - | - | - | Reduced by 80% | Reduced by 60.5% | 28.7 | [2] |
| Polystyrene | Phosphonate (reactive) | - | - | Increased | - | - | - | [3] |
| Polystyrene | Phosphate (additive) | - | - | - | - | - | - | [3] |
| PET | PCO 910 (phosphonate) | - | 444 | ~9 | - | - | - | [4] |
| PET | SPDPP (phosphate) | - | <435 | ~37 | - | - | - | [4] |
LDPE: Low-Density Polyethylene; PET: Polyethylene Terephthalate; PE-PO(OiPr)₂/PE-PO(OPh)₂: Phosphonate-functionalized Polyethylene; ATH: Aluminum Hydroxide; PBDA: High-phosphorus-content polyphosphonate.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Phosphonate-Functionalized Polyethylene for Flame Retardancy [1][5]
This protocol describes a method to enhance the thermal and flame-retardant properties of polyethylene.
Step 1: Copolymerization of Ethylene (B1197577) and 11-bromo-1-undecene
-
Catalyst Preparation: In a glovebox, dissolve rac-ethylenebis(indenyl)zirconium dichloride in toluene (B28343).
-
Polymerization: In a high-pressure reactor, combine toluene, the comonomer 11-bromo-1-undecene, and a solution of methylaluminoxane (B55162) (MAO). Pressurize the reactor with ethylene to the desired pressure.
-
Initiation: Inject the catalyst solution into the reactor to initiate polymerization. Maintain the reaction at a constant temperature and pressure for the desired time.
-
Termination and Isolation: Terminate the polymerization by venting the ethylene and adding acidified methanol. Filter the resulting polymer, wash with methanol, and dry under vacuum at 60°C.
Step 2: Post-Polymerization Modification with Trialkyl Phosphite (B83602) [1]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the synthesized poly(ethylene-co-11-bromo-1-undecene) and an excess of triisopropyl phosphite or triphenyl phosphite.
-
Reaction: Heat the mixture at a specified temperature (e.g., 160°C) for a set duration (e.g., 24 hours) with stirring.
-
Purification: After cooling, dissolve the polymer in hot toluene and precipitate it in methanol. Filter the polymer, wash with methanol, and dry under vacuum at 60°C to obtain the phosphonate-functionalized polyethylene.
Caption: Workflow for the synthesis of flame-retardant phosphonate-functionalized polyethylene.
Dental and Biomaterial Applications
The ability of phosphonate groups to adhere to mineralized tissues like enamel and dentin makes them highly valuable in dental applications. Monomers derived from TEMDP can be incorporated into dental adhesives, cements, and composites to improve their bonding strength and durability. Furthermore, the biocompatibility of poly(phosphonate)s opens avenues for their use in bone cements and tissue engineering scaffolds.
Quantitative Data on Dental Adhesive Performance
| Adhesive Monomer | Substrate | Tensile Bond Strength (MPa) | Reference |
| 5-MPPP | Enamel (unetched) | ~18 | [6] |
| 6-MHPP | Enamel (unetched) | ~20 | [6] |
| 6-AHPP | Enamel (unetched) | ~22 | [6] |
| 10-MDPP | Enamel (unetched) | ~25 | [6] |
| MEPP (control) | Enamel (unetched) | <10 | [6] |
| VBPA (control) | Enamel (unetched) | <5 | [6] |
| Bisphosphonic acid 2 based adhesive | Dentin | Significantly higher than phosphonic acid 1 | [7] |
| Difluoromethylphosphonic acid 3 based adhesive | Dentin | Significantly higher than phosphonic acid 1 | [7] |
5-MPPP, 6-MHPP, 6-AHPP, 10-MDPP: (meth)acryloxyalkyl 3-phosphonopropionates; MEPP, VBPA: conventional phosphorous-containing monomers.
Experimental Protocols
Protocol 2: General Synthesis of Phosphonic Acid-Containing Monomers for Dental Adhesives [6]
This protocol outlines a general pathway for synthesizing adhesive monomers, which could be adapted from TEMDP-derived intermediates.
-
Esterification: React a hydroxyalkyl (meth)acrylate with a phosphonocarboxylic acid (e.g., 3-phosphonopropionic acid) in the presence of a carbodiimide (B86325) coupling agent (like DCC) and a catalyst (like DMAP) in an appropriate solvent (e.g., DCM) at 0°C to room temperature.
-
Work-up: Filter the reaction mixture to remove by-products. Wash the filtrate with aqueous solutions to remove unreacted starting materials and catalysts.
-
Purification: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired phosphonic acid monomer.
Caption: Logical pathway for developing dental materials from TEMDP.
Protocol 3: Formulation of a Phosphonate-Based Bone Cement
This protocol provides a general guideline for incorporating phosphonate-containing components into a bone cement formulation.
-
Monomer Preparation: Synthesize or procure a phosphonate-containing acrylic monomer.
-
Liquid Component: Prepare the liquid component by mixing the phosphonate monomer with a base monomer (e.g., methyl methacrylate), a cross-linking agent (e.g., ethylene glycol dimethacrylate), an accelerator (e.g., N,N-dimethyl-p-toluidine), and a stabilizer.
-
Powder Component: Prepare the powder component by mixing a polymer powder (e.g., polymethyl methacrylate), an initiator (e.g., benzoyl peroxide), and a radiopacifier (e.g., barium sulfate (B86663) or zirconium dioxide).
-
Mixing and Application: Just before use, thoroughly mix the liquid and powder components to form a dough. The resulting cement can then be applied to the desired site. The phosphonate groups are expected to enhance adhesion to the bone.
Drug Delivery Systems
Poly(phosphonate)s and poly(phosphoester)s are emerging as promising biodegradable and biocompatible polymers for drug delivery applications.[8] Their tunable degradation rates and the ability to functionalize the polymer backbone make them suitable for creating nanoparticles, micelles, and hydrogels for controlled drug release. TEMDP can serve as a precursor for monomers used in the synthesis of these advanced drug delivery vehicles.
Experimental Protocols
Protocol 4: Synthesis of Vinylidenebis(diethyl phosphonate) from TEMDP for Polymerization [9]
This protocol describes the conversion of TEMDP to a polymerizable monomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place TEMDP and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reaction with Paraformaldehyde: Add a solution of paraformaldehyde in an appropriate solvent (e.g., ethanol) dropwise to the heated TEMDP solution.
-
Elimination: After the initial reaction, add an acid catalyst (e.g., p-toluenesulfonic acid) and reflux the mixture to induce elimination and form the vinylidenebis(diethyl phosphonate) monomer.
-
Purification: After cooling, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the monomer by vacuum distillation.
Protocol 5: General Procedure for Poly(phosphonate) Nanoparticle Preparation for Drug Delivery
This protocol outlines a common method for formulating drug-loaded nanoparticles from pre-synthesized poly(phosphonate)s.
-
Polymer and Drug Dissolution: Dissolve the synthesized poly(phosphonate) and the therapeutic agent in a suitable water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Nanoprecipitation: Add the organic solution dropwise to an aqueous solution containing a stabilizer (e.g., Pluronic F68 or polyvinyl alcohol) under constant stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate under reduced pressure or by stirring at room temperature, leading to the formation of a colloidal suspension of nanoparticles.
-
Purification and Collection: Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer. The nanoparticles can then be collected by lyophilization.
Caption: Workflow for developing poly(phosphonate) nanoparticles for drug delivery.
Conclusion
This compound is a key building block in the development of advanced polymers and materials. Its utility spans from enhancing the safety of everyday plastics as a flame retardant to enabling the creation of sophisticated biomaterials for dental and pharmaceutical applications. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore and expand the applications of this versatile compound. Further research into novel polymerization techniques and the synthesis of new TEMDP-derived monomers will undoubtedly unlock even more innovative materials with tailored properties for a wide array of scientific and industrial challenges.
References
- 1. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. scispace.com [scispace.com]
- 6. Design of new phosphonic acid monomers for dental adhesives--synthesis of (meth) acryloxyalkyl 3-phosphonopropionates and evaluation of their adhesion-promoting functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a hydrophilic phosphonic acid monomer for dental materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of Tetraethyl Methylenediphosphonate via the Arbuzov Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraethyl methylenediphosphonate (TEMDP) is a valuable intermediate in organic synthesis, particularly in the preparation of various bisphosphonates, which have applications in medicinal chemistry. The Arbuzov reaction provides a classic and effective method for the formation of the carbon-phosphorus bond, which is central to the synthesis of phosphonates like TEMDP. This document outlines a detailed experimental procedure for the synthesis of TEMDP, including reaction setup, work-up, and purification.
Reaction Principle
The synthesis of this compound can be achieved through the Arbuzov reaction, which in this context, typically involves the reaction of a trialkyl phosphite (B83602) with a dihalomethane. The reaction proceeds via the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the dihalomethane, followed by dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion to form the phosphonate.[1][2][3] An alternative approach involves the reaction of diethyl phosphite with dichloromethane (B109758) in the presence of a polar aprotic solvent.[4][5]
Experimental Protocol
This protocol is based on a method that has been reported to produce a high yield of this compound.[4][5]
Materials:
-
Diethyl phosphite
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Water (H₂O)
-
Round-bottom flask
-
Stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine diethyl phosphite and N,N-dimethylformamide. A suggested ratio is 100 mL of DMF per mole of diethyl phosphite.[4][5]
-
Addition of Dichloromethane: To the stirred solution, add dichloromethane. A stoichiometric amount of dichloromethane relative to diethyl phosphite is preferred.[4][5]
-
Reaction Conditions: Heat the reaction mixture to approximately 45°C with continuous stirring. The reaction is typically allowed to proceed overnight to ensure completion.[4][5] The preferred temperature range for this reaction is between 25-60°C.[4][5]
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. For a reaction at the scale of approximately 3-4 moles of diethyl phosphite, 1.5 liters of water can be used.[5]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane. Perform the extraction three times using a suitable volume of dichloromethane for each extraction (e.g., 500 mL for a large-scale reaction).[4][5]
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate.[4][5] After drying, remove the dichloromethane by evaporation under reduced pressure using a rotary evaporator.[4][5]
-
Purification: The crude product, obtained in about 90% yield, can be further purified by vacuum distillation to obtain pure this compound.[4][5]
Data Presentation
The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of this compound.
| Parameter | Value | Reference |
| Diethyl Phosphite | 1 mole (conceptual) | [4][5] |
| Dichloromethane | ~325 mL (~5.7 moles) | [5] |
| N,N-Dimethylformamide | 500 mL | [5] |
| Reaction Temperature | 45°C | [5] |
| Reaction Time | Overnight | [5] |
| Quenching Agent (Water) | 1.5 L | [5] |
| Extraction Solvent (Dichloromethane) | 3 x 500 mL | [5] |
| Approximate Yield | ~90% (crude) | [4][5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product, this compound, is a clear, colorless to yellow-brown liquid.[6][7] Its identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P NMR).[8]
Safety Precautions
-
Dichloromethane is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl phosphite is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be heated with care to avoid uncontrolled boiling.
-
Always wear appropriate PPE when handling chemicals.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 4. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 5. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. erepo.uef.fi [erepo.uef.fi]
Application Notes and Protocols: Tetraethyl Methylenediphosphonate as a Precursor for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraethyl methylenediphosphonate (TEMDP) as a versatile precursor for the synthesis of bisphosphonate-based enzyme inhibitors. This document includes detailed experimental protocols, quantitative inhibition data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (TEMDP) is a key building block in the synthesis of methylene-substituted bisphosphonates. These compounds are stable analogues of pyrophosphate and have been successfully developed as inhibitors for a range of enzymes, many of which are important drug targets. The P-C-P backbone of bisphosphonates, derived from TEMDP, allows for the introduction of various side chains (R-groups) that can be tailored to achieve high potency and selectivity for specific enzyme targets. This document details the application of TEMDP in the development of inhibitors for several key enzymes.
Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGDPS)
FPPS and GGDPS are critical enzymes in the mevalonate (B85504) pathway, responsible for the synthesis of isoprenoid precursors necessary for protein prenylation. Inhibition of these enzymes disrupts essential cellular processes and is a validated strategy for the treatment of bone resorption diseases and cancer.
Signaling Pathway: The Mevalonate Pathway
The diagram below illustrates the mevalonate pathway and highlights the steps catalyzed by FPPS and GGDPS, which are targeted by bisphosphonate inhibitors.
Caption: The Mevalonate Pathway and points of inhibition by bisphosphonates.
Quantitative Inhibition Data
The following table summarizes the inhibitory activities of various bisphosphonates against FPPS and GGDPS.
| Enzyme Target | Inhibitor Class | Specific Compound | IC50 Value | Reference |
| Farnesyl Diphosphate Synthase (FPPS) | Nitrogen-containing Bisphosphonates | Zoledronic Acid | ~1 nM | [1] |
| Farnesyl Diphosphate Synthase (FPPS) | Nitrogen-containing Bisphosphonates | Minodronate | ~1 nM | [1] |
| Farnesyl Diphosphate Synthase (FPPS) | Nitrogen-containing Bisphosphonates | Risedronate | >1 nM | [1] |
| Farnesyl Diphosphate Synthase (FPPS) | Nitrogen-containing Bisphosphonates | Ibandronate | >10 nM | [1] |
| Farnesyl Diphosphate Synthase (FPPS) | Nitrogen-containing Bisphosphonates | Alendronate | >100 nM | [1] |
| Farnesyl Diphosphate Synthase (FPPS) | Nitrogen-containing Bisphosphonates | Pamidronate | >100 nM | [1] |
| Geranylgeranyl Diphosphate Synthase (GGDPS) | Isoprenoid Bisphosphonates | Digeranyl bisphosphonate (DGBP) | ~200 nM | |
| Geranylgeranyl Diphosphate Synthase (GGDPS) | Triazole Bisphosphonates | Homogeranyl/homoneryl triazole bisphosphonate mixture | 45 nM |
Experimental Protocols
Synthesis of Bisphosphonates from this compound (General Workflow)
This workflow outlines the general steps for synthesizing substituted bisphosphonates starting from TEMDP. Specific reaction conditions will vary depending on the desired final product.
Caption: General workflow for the synthesis of bisphosphonate inhibitors from TEMDP.
Geranylgeranyl Diphosphate Synthase (GGDPS) Inhibition Assay Protocol
This protocol is a radiometric assay used to determine the inhibitory activity of compounds against GGDPS.
Materials:
-
Purified human recombinant GGDPS
-
[1-3H]Isopentenyl pyrophosphate ([3H]IPP)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mg/mL BSA
-
Test compounds (dissolved in an appropriate solvent)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 25 µM FPP, and the desired concentration of the test compound.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding 300 ng of hGGPPS and [3H]IPP to a final volume of 50 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 1 mL of a 1:1 (v/v) mixture of methanol (B129727) and 1M HCl.
-
Extract the radiolabeled product by adding 2 mL of hexane (B92381), vortexing, and centrifuging to separate the phases.
-
Transfer the upper hexane layer to a scintillation vial.
-
Evaporate the hexane and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor and determine the IC50 value from a dose-response curve.
HIV Reverse Transcriptase (HIV-1 RT)
HIV-1 RT is a key enzyme in the replication of the human immunodeficiency virus. Bisphosphonates have been shown to inhibit the phosphorolytic activity of HIV-1 RT, which is involved in the excision of chain-terminating nucleoside analogs, a mechanism of drug resistance.
Quantitative Inhibition Data
The following table presents the IC50 values for a series of bisphosphonates against the ATP-mediated phosphorolysis of AZT-terminated DNA by HIV-1 RT.
| Inhibitor | R-group on Bisphosphonate | IC50 (µM) |
| Compound 1 | 4-chlorophenyl | < 1 |
| Compound 2 | 4-bromophenyl | < 1 |
| Compound 3 | 4-iodophenyl | < 1 |
| Compound 4 | 4-biphenyl | < 1 |
Experimental Protocols
Synthesis of Methylenebisphosphonates for HIV-1 RT Inhibition
This protocol describes a method for synthesizing methylenebisphosphonates starting from TEMDP.
Materials:
-
This compound (TEMDP)
-
Potassium tert-butoxide (t-BuOK)
-
p-Toluenesulfonyl azide (B81097)
-
Appropriate alcohol for functionalization (R-OH)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
Synthesis of Tetraethyl diazomethylenediphosphonate:
-
Cool a suspension of t-BuOK in toluene to 0-5°C.
-
Add a solution of TEMDP in toluene dropwise.
-
Stir the resulting mixture for 20 minutes.
-
Add a solution of p-toluenesulfonyl azide in toluene dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work up the reaction to isolate the tetraethyl diazomethylenediphosphonate intermediate.
-
-
Synthesis of Tetraethyl alkoxymethylenediphosphonate:
-
To a solution of tetraethyl diazomethylenediphosphonate and an alcohol (R-OH) in anhydrous toluene, add Cu(OTf)₂.
-
Heat the mixture under reflux for 16 hours.
-
Evaporate the solvent and purify the residue by silica (B1680970) gel chromatography to obtain the tetraethyl alkoxymethylenediphosphonate.
-
-
Hydrolysis to Alkoxymethylenediphosphonic Acid:
-
Heat a mixture of the tetraethyl alkoxymethylenediphosphonate and TMSCl in a sealed tube at 120°C for 8 hours.
-
Evaporate the TMSCl and quench the residue with aqueous methanol.
-
Evaporate the solvent to obtain the final alkoxymethylenediphosphonic acid.
-
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol outlines a common non-radioactive method for screening HIV-1 RT inhibitors.
Materials:
-
Recombinant HIV-1 RT
-
Poly(A)•oligo(dT) template-primer
-
dNTP mix (containing biotin- or digoxigenin-labeled dUTP)
-
Assay Buffer
-
Test compounds
-
Streptavidin-coated microplate
-
Anti-digoxigenin-HRP or Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mix containing the assay buffer, poly(A)•oligo(dT), and the dNTP mix.
-
In a 96-well plate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme Reaction:
-
Add the reaction mix to each well of the 96-well plate.
-
Add a defined amount of recombinant HIV-1 RT to all wells except the negative control.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
-
Wash the plate several times with a wash buffer.
-
Add the anti-digoxigenin-HRP or streptavidin-HRP conjugate and incubate for 1 hour at 37°C.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including cancer and arthritis. Bisphosphonates have been explored as MMP inhibitors due to their ability to chelate the catalytic zinc ion in the active site.
Quantitative Inhibition Data
While specific TEMDP-derived MMP inhibitors with reported IC50 values were not identified in the literature search, the following table provides data for related phosphonate (B1237965) and bisphosphonate compounds, demonstrating the potential of this chemical class.
| Enzyme Target | Inhibitor Class | Specific Compound | IC50 (µM) |
| MMP-1 | Broad-spectrum inhibitor | Compound 3 | 21 |
| MMP-8 | Broad-spectrum inhibitor | Compound 3 | 23 |
| MMP-9 | Broad-spectrum inhibitor | Compound 3 | 23 |
| MMP-12 | Broad-spectrum inhibitor | Compound 3 | 24 |
| MMP-13 | Broad-spectrum inhibitor | Compound 3 | 35 |
| MMP-2 | (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acid Derivative | Compound 5 | 1.16 |
| MMP-2 | (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acid Derivative | Compound 7 | 0.98 |
Experimental Protocol
Synthesis of (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acid Derivatives
This protocol describes the synthesis of MMP inhibitors where TEMDP is a key reagent.
Materials:
-
Paraformaldehyde
-
Methanol
-
This compound (TEMDP)
-
2-aminobenzothiazole (B30445) derivatives
Procedure:
-
Add diethylamine to a suspension of paraformaldehyde in methanol and reflux until the solution is clear.
-
Cool the solution to room temperature.
-
Add a solution of TEMDP to the reaction mixture.
-
Add the desired 2-aminobenzothiazole derivative.
-
Stir the reaction at room temperature for the appropriate time.
-
Isolate and purify the resulting (2-aminobenzothiazole)-methyl-1,1-bisphosphonate derivative.
-
Perform hydrolysis of the ester groups to obtain the final active bisphosphonic acid inhibitor.
3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) Synthase
DAH7P synthase is an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. As this pathway is absent in mammals, its enzymes are attractive targets for the development of new antimicrobial agents. While phosphonates are known inhibitors of this enzyme, a direct synthetic route from TEMDP to potent DAH7P synthase inhibitors with corresponding quantitative data was not prominently found in the conducted literature search. Further research in this area could be a fruitful avenue for novel antibiotic discovery.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bisphosphonate-based enzyme inhibitors. The ability to readily modify the substituent on the central carbon atom allows for the fine-tuning of inhibitory activity and selectivity against various enzyme targets. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on the design and synthesis of novel enzyme inhibitors. Further exploration of TEMDP-derived inhibitors for enzymes like MMPs and DAH7P synthase holds promise for the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraethyl Methylenediphosphonate (TEMDP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Tetraethyl methylenediphosphonate (TEMDP). It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and step-by-step experimental protocols to help improve reaction yields and address common challenges.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the synthesis of TEMDP.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reaction Conditions: Use of traditional methods with long reaction times and inefficient solvents. | Switch to an improved one-pot synthesis using a polar aprotic solvent like N,N-dimethylformamide (DMF). This has been shown to dramatically increase the reaction rate and product yield.[1][2] |
| Incorrect Reagents: Using less reactive dihalomethanes. | While dichloromethane (B109758) is commonly used, historical data shows very low yields. An improved method utilizes dichloromethane in the presence of a strong base and a polar aprotic solvent for significantly better results. | |
| Low Reaction Temperature: Insufficient temperature to drive the reaction to completion. | The recommended reaction temperature is between 25-60°C. A specific protocol with a high yield heated the reaction mixture to about 45°C.[1][2] | |
| Extended Reaction Time | Inefficient Solvent System: Traditional methods often require very long reaction times, sometimes up to two weeks. | The use of a polar aprotic solvent such as DMF can reduce the reaction time to overnight.[1][2] |
| Formation of Side Products | Reaction of Alkyl Halide Byproduct: The newly formed alkyl halide can react with the starting phosphite (B83602), leading to a mixture of products. | While specific side products for the improved TEMDP synthesis are not detailed in the provided literature, a general strategy is to use a trialkyl phosphite that generates a low-boiling byproduct, allowing for its removal during the reaction. |
| Product Decomposition | Excessively High Temperatures: High temperatures during reaction or purification can lead to product decomposition. | Maintain the reaction temperature within the optimal range (25-60°C). For purification, use vacuum distillation to avoid high temperatures.[1][2] |
| Difficulty in Purification | High-Boiling Impurities: Presence of unreacted starting materials or high-boiling side products. | Purification is typically achieved by vacuum distillation.[1][2] Ensure the vacuum is sufficient to distill the product without requiring excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the yield of this compound?
A1: The choice of solvent is a critical factor. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), has been shown to dramatically increase the yield and reduce the reaction time compared to older methods.[1][2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the synthetic method. Older methods using methylene (B1212753) iodide and triethyl phosphite reported yields as low as 18%.[1] A "cheap one-pot" method improved the yield to 51%. However, a more recent, optimized process using a polar aprotic solvent like DMF has demonstrated yields of about 90%.[1][2]
Q3: What is the recommended temperature for the synthesis?
A3: The preferred reaction temperature for the high-yield synthesis is between 25-60°C.[1][2] One specific protocol that achieved a 90% yield maintained the reaction temperature at approximately 45°C overnight.[1][2]
Q4: How can I reduce the long reaction times associated with older synthetic methods?
A4: Employing a polar aprotic solvent like DMF not only increases the yield but also significantly speeds up the reaction, reducing the time from weeks to overnight.[1][2]
Q5: How should the final product be purified?
A5: The recommended method for purifying this compound is vacuum distillation.[1][2]
Data Presentation
Comparison of this compound Synthesis Methods
| Method | Reactants | Solvent | Reaction Time | Yield | Reference |
| Kosolapoff, 1952 | Methylene iodide, Triethyl phosphite | Not specified | Not specified | 18% | [1] |
| Hormi et al., 1990 ("Cheap one-pot") | Dichloromethane, Diethyl phosphite, Sodium metal, Ethanol | Dichloromethane | ~2 weeks | 51% | |
| Improved One-Pot Process | Dichloromethane, Diethyl phosphite, Sodium hydride | Tetrahydrofuran / N,N-dimethylformamide | Overnight | ~90% | [1][2] |
Experimental Protocols
High-Yield One-Pot Synthesis of this compound
This protocol is based on an improved process that achieves a high yield through the use of a polar aprotic solvent.
Materials:
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Diethyl phosphite
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a suitable reaction flask equipped with a thermometer, mechanical stirrer, condenser, nitrogen sweep, and addition funnel, add sodium hydride and tetrahydrofuran.
-
While stirring the mixture, add diethyl phosphite dropwise, ensuring the temperature is maintained below 60°C.
-
After the addition of diethyl phosphite is complete, cool the reaction mixture to 25°C.
-
Sequentially add N,N-dimethylformamide and then dichloromethane to the reaction mixture.
-
Stir and heat the reaction mixture at approximately 45°C overnight.
-
Cool the reaction mixture and then quench with water.
-
Extract the aqueous solution with dichloromethane multiple times.
-
Combine the organic layers and dry over magnesium sulfate.
-
Evaporate the dichloromethane to yield the crude this compound.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Workflow for the high-yield synthesis of TEMDP.
Caption: Decision tree for troubleshooting low TEMDP yield.
References
Technical Support Center: Troubleshooting the Horner-Wadsworth-Emmons Olefination
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you address specific challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Horner-Wadsworth-Emmons reaction?
A1: The most frequently encountered issues in the HWE reaction are not always side reactions in the traditional sense but often relate to the control of stereoselectivity. Unesired E/Z isomer ratios are a common problem. Other potential side reactions include epimerization of the aldehyde starting material, hydrolysis of the phosphonate (B1237965) ester or the product ester, Michael addition of the phosphonate carbanion to the α,β-unsaturated product, and for certain substrates, Cannizzaro-type reactions or aldehyde self-condensation.
Q2: How can I improve the E-selectivity of my HWE reaction?
A2: Generally, the HWE reaction favors the formation of the (E)-alkene.[1][2] To enhance E-selectivity, consider the following:
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Base and Cation: Lithium and sodium bases often provide higher E-selectivity compared to potassium bases.
-
Temperature: Higher reaction temperatures (e.g., room temperature) tend to favor the thermodynamic (E)-product.[1]
-
Aldehyde Structure: Sterically bulky aldehydes generally lead to higher E-selectivity.[1]
-
Phosphonate Structure: Simple phosphonates, such as triethyl phosphonoacetate, typically give good E-selectivity.
Q3: I am getting the wrong stereoisomer (Z-alkene). How can I fix this?
A3: To favor the formation of the (Z)-alkene, specific modifications to the standard HWE protocol are necessary. The most common methods are:
-
Still-Gennari Modification: This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures (-78 °C).
-
Ando Modification: This method employs phosphonates with bulky aryloxy groups, which also promotes the formation of (Z)-alkenes.
Q4: My starting aldehyde is sensitive to strong bases and I'm observing epimerization. What should I do?
A4: For base-sensitive aldehydes, especially those prone to epimerization at the α-carbon, it is crucial to use milder reaction conditions. The Masamune-Roush conditions are specifically designed for this purpose.[3] This protocol uses a weaker base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA), in the presence of a lithium salt like lithium chloride (LiCl) in a polar aprotic solvent like acetonitrile (B52724) or THF.
Q5: How do I remove the phosphate (B84403) byproduct from my reaction mixture?
A5: A key advantage of the HWE reaction over the Wittig reaction is the ease of byproduct removal. The dialkylphosphate byproduct is typically water-soluble and can be removed by performing an aqueous workup and extracting the product into an organic solvent.[2][4]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Alkene
Q: I am observing a low yield of my desired alkene product. What are the possible causes and solutions?
A: Low yields can stem from several factors. Here's a breakdown of potential issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Phosphonate | - Ensure your base is fresh and of sufficient strength for your phosphonate. For less acidic phosphonates, a stronger base like n-BuLi or LDA may be required. - Use anhydrous solvents and reagents, as moisture will quench the base and the carbanion. |
| Aldehyde Decomposition | - If your aldehyde is base-sensitive, consider using the milder Masamune-Roush conditions (LiCl/DBU). - For aldehydes prone to self-condensation, add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature. |
| Steric Hindrance | - Highly hindered ketones or aldehydes may react slowly. Consider increasing the reaction temperature or using a more reactive phosphonate. |
| Difficult Workup | - Ensure complete extraction of your product. Sometimes multiple extractions are necessary. - If the product is also somewhat water-soluble, consider back-extraction of the aqueous layers. |
Problem 2: Formation of Unexpected Byproducts
Q: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
A: The formation of byproducts can often be diagnosed by analyzing the reaction mixture by LC-MS and NMR. Here are some common side reactions and strategies to mitigate them:
-
Michael Addition: The nucleophilic phosphonate carbanion can potentially add to the newly formed α,β-unsaturated product in a Michael-type addition.
-
Solution: To minimize this, use a stoichiometric amount of the phosphonate reagent. Adding the aldehyde to the pre-formed carbanion can also help to keep the concentration of the carbanion low during the product formation.
-
-
Hydrolysis of Esters: If your phosphonate or product contains an ester functional group, it may be susceptible to hydrolysis, especially during a basic workup.
-
Solution: Use a milder base for the reaction if possible. During workup, use a buffered aqueous solution or a saturated ammonium (B1175870) chloride solution to quench the reaction before extraction. Avoid prolonged exposure to strong acids or bases.
-
-
Cannizzaro-type Reaction: For aldehydes without α-hydrogens, a base-induced disproportionation to the corresponding alcohol and carboxylic acid (Cannizzaro reaction) can be a competing pathway.
-
Solution: Use a non-hydroxide base, such as NaH or KHMDS. Running the reaction at lower temperatures can also disfavor this side reaction.
-
-
Aldehyde Self-Condensation (Aldol Reaction): Aldehydes with α-hydrogens can undergo base-catalyzed self-condensation.
-
Solution: Pre-form the phosphonate carbanion and then add the aldehyde slowly at a low temperature to keep the concentration of the free aldehyde low. Using a bulky base can also help to disfavor the aldol (B89426) reaction.
-
Data Presentation: Comparison of Reaction Conditions for Stereoselectivity
The choice of base, solvent, and phosphonate structure significantly impacts the E/Z ratio of the resulting alkene. Below is a summary of typical outcomes for the reaction of an aldehyde with a phosphonoacetate derivative.
| Protocol | Phosphonate Reagent | Base | Solvent | Typical Outcome |
| Standard HWE | Triethyl phosphonoacetate | NaH | THF | Predominantly (E)-alkene |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | Predominantly (Z)-alkene |
| Masamune-Roush | Triethyl phosphonoacetate | DBU / LiCl | CH₃CN | (E)-alkene (mild conditions) |
Experimental Protocols
Protocol 1: Standard (E)-Selective HWE Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then suspend the NaH in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF or toluene) dropwise and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours (monitor by TLC).
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Masamune-Roush HWE Reaction for Base-Sensitive Aldehydes
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous lithium chloride (LiCl, 1.5 eq).
-
Add anhydrous acetonitrile (CH₃CN) to the flask.
-
Add triethyl phosphonoacetate (1.2 eq) to the suspension.
-
Add the aldehyde (1.0 eq) to the mixture.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To aid in understanding the main reaction and potential side reactions, the following diagrams illustrate the key transformations.
Caption: The main reaction pathway of the Horner-Wadsworth-Emmons olefination.
Caption: Common side reactions that can compete with the main HWE pathway.
References
Technical Support Center: Purification of Tetraethyl Methylenediphosphonate (TEMDP)
Welcome to the technical support center for the purification of Tetraethyl methylenediphosphonate (TEMDP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of TEMDP.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound (TEMDP)?
A1: The most common and effective methods for purifying TEMDP are vacuum distillation and column chromatography.[1][2] Vacuum distillation is suitable for separating TEMDP from non-volatile impurities and solvents with significantly different boiling points.[3][4] Column chromatography, particularly flash chromatography, is effective for separating TEMDP from impurities with similar boiling points or polarities.[5][6][7]
Q2: What are the potential impurities in crude this compound?
A2: Impurities in crude TEMDP typically arise from the synthesis process. These can include unreacted starting materials such as diethyl phosphite (B83602) and dichloromethane.[1] Side-products from the reaction and decomposition products may also be present. Hydrolysis of the ester groups can lead to the formation of partially or fully hydrolyzed phosphonic acids, especially if moisture is present during workup or storage.[8]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of TEMDP can be effectively assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 31P NMR, is excellent for determining the structure and purity of the compound.[9][10][11][12][13] 31P NMR is especially useful for identifying phosphorus-containing impurities.[9][10][11][12][13]
Q4: What is the boiling point of this compound under vacuum?
A4: The boiling point of this compound is reported to be in the range of 171-174 °C at a pressure of 11 mmHg.
Q5: Is this compound susceptible to hydrolysis?
A5: Yes, phosphonate (B1237965) esters like TEMDP are susceptible to hydrolysis under both acidic and basic conditions.[8] It is crucial to use anhydrous solvents and reagents during synthesis and purification to minimize the formation of phosphonic acid impurities.
Q6: Can this compound decompose at high temperatures?
A6: Yes, like many organic compounds, TEMDP can be susceptible to thermal decomposition at elevated temperatures.[3] This is a key reason why vacuum distillation is the preferred method for its distillation, as it allows for a lower boiling temperature.[4][14][15]
Troubleshooting Guides
Vacuum Distillation
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty reaching the expected boiling point | 1. Vacuum leak in the distillation setup.2. Inaccurate pressure reading.3. Presence of non-volatile impurities. | 1. Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.2. Calibrate or check the pressure gauge.3. Consider pre-purification by filtration or a simple extraction if significant solid impurities are present. |
| Bumping or unstable boiling | 1. Inefficient stirring.2. Heating too rapidly.3. Absence of a boiling aid. | 1. Ensure the stir bar is spinning at an appropriate speed.2. Reduce the heating rate to allow for smooth boiling.3. Use a magnetic stir bar; boiling chips are not effective under vacuum.[15] |
| Product is discolored (yellow or brown) | 1. Thermal decomposition.2. Presence of colored impurities. | 1. Lower the distillation temperature by improving the vacuum.2. Consider pre-treatment with activated carbon or purification by column chromatography. |
| Low recovery of the product | 1. Incomplete distillation.2. Product loss in the distillation apparatus.3. Significant amount of impurities. | 1. Ensure the distillation is run for a sufficient amount of time at the correct temperature and pressure.2. Use a smaller distillation flask to minimize the surface area for product holdup.3. Analyze the crude material to estimate the expected yield. |
Column Chromatography
This guide provides solutions to common problems encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of TEMDP from impurities | 1. Inappropriate mobile phase polarity.2. Column overloading.3. Irregular packing of the stationary phase. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for phosphonates is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5]2. Reduce the amount of crude material loaded onto the column.3. Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. |
| Product elutes too quickly (low retention) | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column | 1. Mobile phase is not polar enough.2. Strong interaction with the stationary phase (possible hydrolysis on acidic silica). | 1. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.2. Consider using a neutral or deactivated silica gel. |
| Tailing of the product peak | 1. Column overloading.2. Interaction with acidic sites on the silica gel. | 1. Decrease the amount of sample loaded.2. Add a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) to the mobile phase to reduce tailing. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Vacuum grease
-
Clamps and stand
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints.
-
Charging the Flask: Add the crude TEMDP and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Start the stirrer and then slowly turn on the vacuum pump to evacuate the system.
-
Heating: Once a stable vacuum is achieved (around 11 mmHg), begin to heat the flask gently using the heating mantle.
-
Distillation: Collect the fraction that distills at a head temperature of 171-174 °C.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase system by running TLC plates of the crude material. A good separation is often achieved when the desired compound has an Rf value of 0.2-0.4. A starting point could be a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude TEMDP in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure TEMDP and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₂O₆P₂ | [16] |
| Molecular Weight | 288.21 g/mol | [16] |
| Appearance | Clear yellow to yellow-brown liquid | [17][18] |
| Boiling Point | 171-174 °C at 11 mmHg | |
| Density | 1.16 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 | [17][18] |
Table 2: Typical Purification Outcomes for this compound
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Considerations |
| Vacuum Distillation | 85-90% | >97% | 80-95% | Effective for removing non-volatile impurities and solvents. Risk of thermal decomposition if overheated. |
| Column Chromatography | 85-90% | >98% | 70-90% | Good for removing impurities with similar boiling points. Requires solvent optimization and can be time-consuming. |
Visualizations
References
- 1. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 2. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. qscience.com [qscience.com]
- 6. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. Purification [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lookchem.com [lookchem.com]
- 18. This compound CAS#: 1660-94-2 [m.chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Tetraethyl Methylenediphosphonate
Welcome to the technical support center for Tetraethyl Methylenediphosphonate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent, with a particular focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no yield in our Horner-Wadsworth-Emmons (HWE) reaction with this compound and a sterically hindered ketone. What are the likely causes?
A1: Low yields in HWE reactions with sterically hindered substrates are a common issue. The primary factors include:
-
Insufficient Nucleophilicity of the Carbanion: The carbanion generated from this compound may not be nucleophilic enough to attack the sterically crowded carbonyl carbon of the ketone.[1]
-
Steric Clash: The bulky nature of both the phosphonate (B1237965) carbanion and the ketone can prevent the necessary orbital overlap for the reaction to proceed efficiently.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not fully deprotonate the phosphonate, leading to low concentrations of the active carbanion. Conversely, a base that is too hindered itself may struggle to access the acidic methylene (B1212753) protons of the phosphonate.
-
Reversible Initial Adduct Formation: The initial addition of the phosphonate carbanion to the ketone can be reversible. With sterically hindered substrates, the equilibrium may favor the starting materials.
Q2: How can we improve the stereoselectivity (E/Z ratio) of our HWE reaction when using this compound with a hindered aldehyde?
A2: The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the nature of the substituents.[2] To enhance stereoselectivity:
-
For (E)-Alkenes (Thermodynamic Control):
-
Use of alkali metal cations that promote equilibration of the intermediate oxaphosphetane, such as Li⁺ or Na⁺.[3] The Masamune-Roush conditions, employing LiCl with a mild base like DBU, are excellent for favoring the (E)-isomer, especially with base-sensitive substrates.[2][4]
-
Higher reaction temperatures can also favor the formation of the more thermodynamically stable (E)-alkene.[3]
-
-
For (Z)-Alkenes (Kinetic Control):
-
Employ the Still-Gennari modification. While this typically involves phosphonates with electron-withdrawing groups, the principles can be adapted.[5] This involves using a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[5] These conditions accelerate the irreversible elimination of the kinetically formed cis-oxaphosphetane intermediate.[1]
-
Q3: Are there alternative reagents or modifications to this compound that can be used for highly hindered substrates?
A3: Yes, if steric hindrance remains a significant barrier, consider the following:
-
Modification of the Phosphonate: While this compound is the focus, for particularly challenging cases, phosphonates with less bulky ester groups (e.g., dimethyl) could be synthesized, although this may alter reactivity.
-
Still-Gennari Reagents: For Z-selective synthesis of disubstituted alkenes, phosphonates with electron-withdrawing fluoroalkoxy groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, are highly effective.[5]
-
Ando Modification: Using phosphonates with aryl ester groups can also promote Z-selectivity.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete deprotonation of this compound. | Use a stronger, non-nucleophilic base such as NaH, LDA, or KHMDS. Ensure anhydrous reaction conditions. |
| Steric hindrance preventing nucleophilic attack. | Increase reaction temperature cautiously. Consider using Lewis acid additives (e.g., Sn(OTf)₂) to activate the carbonyl group.[6] | |
| Poor quality of reagents or solvent. | Use freshly distilled, anhydrous solvents. Verify the purity of this compound and the carbonyl substrate. | |
| Low Yield | Competing side reactions (e.g., aldol (B89426) condensation of the carbonyl substrate). | Add the carbonyl compound slowly to a pre-formed solution of the phosphonate carbanion. Maintain low reaction temperatures. |
| Decomposition of starting materials or products. | For base-sensitive substrates, employ milder conditions such as the Masamune-Roush protocol (LiCl/DBU).[2][4] | |
| Poor Stereoselectivity | Inappropriate reaction conditions for desired isomer. | For (E)-alkenes, use NaH or Masamune-Roush conditions. For (Z)-alkenes, use Still-Gennari conditions (KHMDS/18-crown-6 (B118740) at -78 °C).[2][3][5] |
| Equilibration of intermediates. | To favor the kinetic (Z)-product, ensure rapid and irreversible elimination by using strong, non-coordinating bases at low temperatures.[5] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for HWE reactions, providing a baseline for optimization.
Table 1: Comparison of Reaction Conditions for E/Z Selectivity
| Desired Isomer | Conditions | Base | Solvent | Temperature | Typical Outcome | Reference |
| (E)-Alkene | Standard HWE | NaH | THF/DME | 0 °C to RT | Predominantly (E) | [4] |
| (E)-Alkene | Masamune-Roush | LiCl, DBU | Acetonitrile | 0 °C to RT | High (E)-selectivity for base-sensitive substrates | [2][4] |
| (Z)-Alkene | Still-Gennari | KHMDS, 18-crown-6 | THF | -78 °C | Predominantly (Z) | [5] |
Table 2: Effect of Base and Additives on Yield with Hindered Ketones
| Carbonyl Substrate | Phosphonate | Base/Additive | Yield (%) | Stereoselectivity (E:Z) | Reference |
| 4-tert-butylcyclohexanone | Chiral α-substituted phosphonate | Sn(OTf)₂, N-ethylpiperidine | High | High | [6] |
| Base-sensitive aldehyde | Triethyl phosphonoacetate | LiCl, DBU | Good | High (E) | [2] |
| Aromatic Aldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | 78 | 1:99 | [5] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis with Hindered Aldehydes (Masamune-Roush Conditions)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous lithium chloride (1.5 equivalents).
-
Solvent and Reagents: Add anhydrous acetonitrile, followed by the sterically hindered aldehyde (1.0 equivalent) and this compound (1.2 equivalents).
-
Base Addition: Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for (Z)-Alkene Synthesis with Hindered Aldehydes (Adapted Still-Gennari Conditions)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (5.0 equivalents) and dissolve in anhydrous THF.
-
Cooling and Base Addition: Cool the solution to -78 °C. Slowly add potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene, 1.5 equivalents) and stir for 20 minutes.
-
Phosphonate Addition: Add this compound (1.2 equivalents) dropwise and stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the sterically hindered aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir at -78 °C for 2-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for low-yield HWE reactions.
Caption: Decision pathway for controlling stereoselectivity in HWE reactions.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of Tetraethyl Methylenediphosphonate with Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetraethyl Methylenediphosphonate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges in the Horner-Wadsworth-Emmons (HWE) reaction with aldehydes.
Frequently Asked Questions (FAQs)
Q1: What type of reaction occurs between this compound and an aldehyde?
The reaction is a Horner-Wadsworth-Emmons (HWE) olefination. In this process, a phosphonate-stabilized carbanion, generated by deprotonating the this compound with a base, reacts with an aldehyde or ketone to form an alkene, typically with high E-stereoselectivity (trans-isomer).[1][2] The byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the traditional Wittig reaction.[1]
Q2: What are the key advantages of the Horner-Wadsworth-Emmons reaction?
The HWE reaction offers several benefits:
-
Higher Nucleophilicity: The phosphonate (B1237965) carbanion is more nucleophilic and reactive than the analogous Wittig ylide, allowing it to react efficiently with a wider range of aldehydes and even hindered ketones.[1][3][4]
-
Simplified Purification: The phosphate byproduct is typically water-soluble, enabling easy removal through a simple aqueous extraction (workup).[1]
-
Stereochemical Control: The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] Specific modifications to the reaction conditions can also be used to selectively produce (Z)-alkenes.[3][5]
Q3: What are the essential components and general conditions for this reaction?
A typical HWE reaction involves the phosphonate reagent, an aldehyde or ketone, a suitable base, and a solvent. Common bases include sodium hydride (NaH), potassium tert-butoxide (tBuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][6] Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are frequently used.[1][7] The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the carbanion by moisture.
Q4: Can this reaction be performed without a solvent?
Yes, solvent-free HWE reactions have been successfully developed. These methods, often employing mechanical grinding (mechanosynthesis) or a solid base, offer advantages in terms of efficiency, operational simplicity, and reduced environmental impact.[6][8] High yields of E-α,β-unsaturated products can be achieved with short reaction times.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with aldehydes.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the potential causes?
A: Low conversion can stem from several factors related to the reagents and reaction conditions.
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate the phosphonate (pKa ≈ 20-23). Weak bases like potassium carbonate (K₂CO₃) may result in very low yields.[6] Ensure you are using a sufficiently strong base (e.g., NaH, tBuOK) and the correct stoichiometry.
-
Reagent Quality: Ensure the aldehyde is pure and free from acidic impurities or corresponding carboxylic acids, which can quench the phosphonate carbanion. Solvents must be anhydrous, as water will protonate the carbanion and inhibit the reaction.
-
Reaction Temperature: While many HWE reactions proceed at room temperature or below, some sterically hindered or electronically deactivated substrates may require heating. Conversely, side reactions can occur at elevated temperatures.
-
Formation of Side Products: The aldehyde can undergo self-condensation (aldol reaction), especially under strongly basic conditions.[9] Additionally, the phosphonate itself can undergo side reactions, such as hydrolysis if water is present.[10]
Issue 2: Poor Stereoselectivity (Formation of E/Z Mixtures)
Q: I am obtaining a mixture of (E) and (Z) isomers. How can I increase the (E)-selectivity?
A: While the HWE reaction is inherently (E)-selective, several factors can be optimized to enhance this preference.
-
Cation Effects: Lithium and sodium cations tend to promote (E)-selectivity. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a base like DBU, are specifically designed to enhance the formation of (E)-alkenes.[1]
-
Solvent Choice: Polar aprotic solvents like THF and DME generally favor the formation of the (E)-isomer.[1]
-
Temperature: Allowing the reaction intermediates to equilibrate, often by running the reaction at room temperature or slightly elevated temperatures, can increase the ratio of the more thermodynamically stable (E)-product.
Q: How can I selectively synthesize the (Z)-isomer?
A: To favor the kinetic (Z)-product, the reaction pathway must be modified to prevent equilibration. The Still-Gennari modification is the most common approach.[3][5] This involves:
-
Using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.
-
Employing a strong, non-coordinating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) ether.[3][4]
-
Running the reaction at low temperatures (e.g., -78 °C) to trap the kinetic intermediate.
Issue 3: Complications During Reaction Workup and Purification
Q: I'm having difficulty removing the phosphate byproduct. What is the standard procedure?
A: The dialkyl phosphate byproduct is typically water-soluble and can be removed with a simple aqueous wash during the workup.[1] Transfer the reaction mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), and wash several times with water and then brine.
Q: My product seems to be degrading during purification. How can I avoid this?
A: Product degradation can occur, particularly during purification by vacuum distillation at high temperatures.[11] If you observe color changes (e.g., turning orange or brown) or decomposition, consider alternative methods.
-
Column Chromatography: This is the most common method for purifying products from HWE reactions and avoids thermal stress. A silica (B1680970) gel column with a solvent system like hexanes/ethyl acetate is typically effective.[11]
-
Avoid Strong Bases: During workup, avoid using strong bases like sodium hydroxide (B78521) for washing, as this can potentially hydrolyze ester functionalities on your product. A mild base like sodium bicarbonate is preferred if an acid quench is used.[12]
Q: I am observing an unexpected byproduct related to my THF solvent. What is this and how can it be avoided?
A: THF can form hydroperoxide species, which may lead to the formation of THF adducts with the phosphonate ester under certain conditions, such as microwave irradiation.[13] If you suspect this is occurring, consider using an alternative solvent like 1,4-dioxane (B91453) or ensuring you are using freshly distilled, peroxide-free THF.[13]
Data Presentation
Table 1: Effect of Base on the Yield of Diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate
| Entry | Base | pKa (Conjugate Acid) | Yield (%) |
| 1 | K₂CO₃ | 10.3 | 12 |
| 2 | TMG | 13.6 | 10 |
| 3 | DBU | 13.5 | 12 |
| 4 | tBuOK | 19.0 | 99 |
Data adapted from a solvent-free mechanosynthesis reaction between this compound and 4-methoxybenzaldehyde.[6]
Experimental Protocols & Workflows
Protocol 1: General Procedure for HWE Reaction (Masamune-Roush Conditions)
-
Preparation: Add anhydrous lithium chloride (1.2 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar). Add anhydrous acetonitrile (B52724) as the solvent.
-
Addition of Reagents: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature. Add the this compound (1.1 eq.) dropwise.
-
Reaction Initiation: Cool the mixture to 0 °C and add the aldehyde (1.0 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
// Node Definitions prep [label="Preparation\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Base & Phosphonate\nto Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Add Aldehyde\n(e.g., 0°C to RT)", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Wash & Extract)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep -> reagents; reagents -> aldehyde; aldehyde -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> product; }
Caption: A generalized experimental workflow for the Horner-Wadsworth-Emmons reaction.
// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Questions q_base [label="Is the base strong enough?\n(e.g., pKa > 18)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_reagents [label="Are reagents anhydrous & pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_temp [label="Is the temperature optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_side_rxn [label="Are side reactions occurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions s_base [label="Use stronger base\n(NaH, tBuOK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_reagents [label="Dry solvents/reagents\nPurify aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_temp [label="Optimize temperature\n(try heating/cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_side_rxn [label="Check for aldol (B89426) products\nUse fresh THF", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_base; q_base -> s_base [label="No"]; q_base -> q_reagents [label="Yes"]; q_reagents -> s_reagents [label="No"]; q_reagents -> q_temp [label="Yes"]; q_temp -> s_temp [label="No"]; q_temp -> q_side_rxn [label="Yes"]; q_side_rxn -> s_side_rxn [label="Yes"]; }
Caption: A decision tree for troubleshooting low-yield HWE reactions.
// Nodes start [label="Phosphonate + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; carbanion [label="Phosphonate Carbanion\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Nucleophilic Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Betaine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; oxaphosphetane [label="Oxaphosphetane\nFormation (RDS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elimination [label="Syn-Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; products [label="Alkene + Phosphate Byproduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> carbanion [label="Deprotonation"]; {carbanion, aldehyde} -> addition; addition -> intermediate; intermediate -> oxaphosphetane; oxaphosphetane -> elimination; elimination -> products; }
Caption: A simplified schematic of the Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting low E-selectivity in Horner-Wadsworth-Emmons reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low E-selectivity in Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: My Horner-Wadsworth-Emmons reaction is yielding a low E/Z ratio. What are the primary factors I should investigate?
A1: Low E-selectivity in an HWE reaction can be attributed to several factors. The key parameters to examine are the structure of your phosphonate (B1237965) reagent, the base and cation used for deprotonation, the reaction temperature, and the steric and electronic properties of the aldehyde. Generally, conditions that allow the reaction intermediates to equilibrate favor the formation of the thermodynamically more stable E-alkene.[1]
Q2: How does the structure of the phosphonate reagent influence E-selectivity?
A2: The steric bulk of the phosphonate ester groups plays a significant role. Bulky phosphonate groups can enhance E-alkene selectivity.[1][2] For instance, switching from dimethyl or diethyl phosphonates to diisopropyl phosphonates can lead to a significant increase in the E/Z ratio.[3] Conversely, to achieve high Z-selectivity, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, which kinetically favor the formation of the Z-isomer.[1][4]
Q3: What is the effect of the base and its corresponding cation on the stereochemical outcome?
A3: The choice of base and the nature of the metal cation are critical. For enhanced E-selectivity, lithium and sodium bases are generally preferred over potassium bases.[1][5] For example, using sodium hydride (NaH) or n-butyllithium (n-BuLi) typically promotes higher E-selectivity.[5] For base-sensitive substrates, milder conditions developed by Masamune and Roush, which utilize lithium chloride (LiCl) with a tertiary amine base like DBU or triethylamine, can also provide high E-selectivity.[1][4]
Q4: Can I improve my E-selectivity by changing the reaction temperature?
A4: Yes, higher reaction temperatures generally favor the formation of the E-alkene.[1] Running the reaction at room temperature or even slightly elevated temperatures can facilitate the equilibration of the intermediates, leading to a higher proportion of the thermodynamically favored E-product.[5] Conversely, low temperatures, such as -78°C, are often used in the Still-Gennari modification to favor the kinetically controlled Z-product.[6]
Q5: Does the structure of the aldehyde affect the E/Z ratio?
A5: The steric bulk of the aldehyde can influence the stereoselectivity. Increasing the steric hindrance of the aldehyde substrate tends to favor the formation of the E-isomer.[1] Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes in standard HWE reactions.[1]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting low E-selectivity in your HWE reaction.
Caption: A step-by-step guide to troubleshooting low E-selectivity.
Data on Factors Influencing E-Selectivity
The following tables summarize quantitative data on how different reaction parameters can affect the E/Z ratio.
Table 1: Effect of Phosphonate Reagent Structure
| Phosphonate Reagent | Aldehyde | Base | Temperature (°C) | E/Z Ratio |
| Dimethyl phosphonoacetate | (-)-Bafilomycin A1 fragment | NaH | 23 | 2:1 (Z,E:E,E) |
| Diisopropyl phosphonoacetate | (-)-Bafilomycin A1 fragment | NaH | 23 | 95:5 (Z,E:E,E) |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | 25 | >95:5 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | -78 | <2:98 |
Data compiled from multiple sources.[3][7][8]
Table 2: Effect of Base and Cation
| Phosphonate Reagent | Aldehyde | Base System | Temperature (°C) | E/Z Ratio |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | LiHMDS | -78 to 23 | Li > Na > K for E-selectivity |
| Triethyl phosphonoacetate | Base-sensitive aldehyde | LiCl, DBU | 23 | >95:5 |
| Weinreb Amide-type HWE Reagent | 3-phenylpropanal | LHMDS | 23 | 82:18 |
| Weinreb Amide-type HWE Reagent | 3-phenylpropanal | NaHMDS | 23 | 92:8 |
| Weinreb Amide-type HWE Reagent | 3-phenylpropanal | KHMDS | 23 | 86:14 |
Data compiled from multiple sources.[1][9][10]
Table 3: Effect of Reaction Temperature
| Phosphonate Reagent | Aldehyde | Base | Temperature (°C) | E/Z Ratio |
| Weinreb Amide-type HWE Reagent | 3-phenylpropanal | LHMDS | -78 | 39:61 |
| Weinreb Amide-type HWE Reagent | 3-phenylpropanal | LHMDS | 0 | 71:29 |
| Weinreb Amide-type HWE Reagent | 3-phenylpropanal | LHMDS | 23 | 82:18 |
| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-phenylpropionaldehyde | i-PrMgBr | 0 | 77:23 |
| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-phenylpropionaldehyde | i-PrMgBr | Toluene, reflux | 95:5 |
Data compiled from multiple sources.[9][11]
Horner-Wadsworth-Emmons Reaction Mechanism
The stereochemical outcome of the HWE reaction is determined by the stability of the intermediates and the reversibility of the initial addition step.
Caption: Mechanism of the HWE reaction showing pathways to E and Z alkenes.
Key Experimental Protocols
Protocol 1: Standard E-Selective HWE Reaction using Sodium Hydride (NaH)
This protocol is suitable for generating (E)-α,β-unsaturated esters from aldehydes and triethyl phosphonoacetate.
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to suspend the NaH and cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[5][8]
-
Protocol 2: Mild HWE Reaction for Base-Sensitive Substrates (Masamune-Roush Conditions)
This protocol is ideal for aldehydes that are prone to epimerization or other side reactions under strongly basic conditions.
-
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (B52724) (MeCN) or THF
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous LiCl (1.2-1.5 equivalents) and triethyl phosphonoacetate (1.1-1.5 equivalents).
-
Add anhydrous acetonitrile or THF.
-
Add DBU or TEA (1.1-1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][12]
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Technical Support Center: "One-Pot" Synthesis of Tetraethyl Methylenediphosphonate
Welcome to the technical support center for the one-pot synthesis of Tetraethyl Methylenediphosphonate (TEMDP) from diethyl phosphite (B83602). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common one-pot methods for synthesizing this compound (TEMDP) from diethyl phosphite?
A1: The most prevalent one-pot method involves the reaction of diethyl phosphite with a methylene (B1212753) source, typically a dihalomethane like dichloromethane (B109758), in the presence of a strong base.[1][2] One well-known procedure utilizes sodium ethoxide, formed in situ from sodium metal and ethanol, with dichloromethane as both the reagent and solvent.[1] An improved and faster method employs a strong base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
Q2: Why is the choice of base and solvent critical for this reaction?
A2: The base is crucial for deprotonating diethyl phosphite to form the diethyl phosphite anion, a potent nucleophile.[2][3] The choice of solvent can dramatically impact the reaction rate and yield. Using polar aprotic solvents, such as DMF, has been shown to significantly accelerate the reaction and improve the yield of TEMDP compared to using dichloromethane as the solvent.[2]
Q3: My reaction is very slow. What could be the issue?
A3: A slow reaction rate can be attributed to several factors. If you are following the procedure that uses sodium ethoxide and dichloromethane as the solvent, long reaction times of up to two weeks at room temperature have been reported.[1] To accelerate the reaction, consider switching to a stronger base like sodium hydride and using a polar aprotic solvent such as DMF, which can reduce the reaction time to overnight.[2] Additionally, ensure that your reagents are anhydrous, as moisture can quench the base.
Q4: The yield of my synthesis is low. How can I improve it?
A4: Low yields can result from incomplete reactions or side reactions. The original method using sodium ethoxide in ethanol, followed by reaction in methylene chloride, produced a yield of 51%.[2] Significantly higher yields of around 90% have been achieved by using sodium hydride as the base and DMF as a polar aprotic solvent.[2] Ensuring an adequate molar ratio of the base to diethyl phosphite (a slight excess of base is preferable) is also important for driving the reaction to completion.[2] Proper purification techniques, such as vacuum distillation, are also critical for isolating the pure product.[2]
Q5: Can I use other dihalomethanes, like dibromomethane (B42720) or diiodomethane?
A5: While other dihalomethanes can be used, their reactivity and the reaction pathway may differ. For instance, the reaction of dihalomethanes with triethyl phosphite (the Michaelis-Arbuzov reaction) to produce methylenediphosphonates is known to result in poor yields.[4][5] The reaction with diethyl phosphite anion and dichloromethane has been optimized for high yields in a one-pot setting.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Low reaction temperature. 4. Inefficient solvent system (e.g., using only CH₂Cl₂). | 1. Use fresh, high-quality sodium hydride or freshly prepared sodium ethoxide. Ensure a slight molar excess of the base. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. For the NaH/DMF method, maintain the temperature between 25-60°C.[2] 4. Switch to a polar aprotic solvent like DMF or DMSO to improve reaction kinetics.[2] |
| Low yield of TEMDP. | 1. Incomplete reaction. 2. Side reactions. 3. Product loss during workup and purification. | 1. Increase reaction time or temperature (within the recommended range). Ensure efficient stirring. 2. Maintain the reaction temperature to avoid side product formation. Add diethyl phosphite dropwise to control the initial exothermic reaction.[2] 3. Perform careful extractive workup and use vacuum distillation for purification to minimize loss. |
| Formation of significant byproducts. | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. | 1. Carefully control the reaction temperature, especially during the addition of diethyl phosphite to the base, which is exothermic.[2] 2. Use a stoichiometric amount of dichloromethane relative to diethyl phosphite.[2] |
| Difficulty in isolating the final product. | 1. Incomplete removal of solvent. 2. Decomposition during distillation. | 1. Ensure complete removal of the extraction solvent (e.g., dichloromethane) under reduced pressure before distillation. 2. Use high vacuum distillation to purify TEMDP, as it has a high boiling point. |
Quantitative Data Summary
The following table summarizes the quantitative data from two different one-pot synthesis methods for TEMDP.
| Parameter | Method 1: Hormi et al. | Method 2: Improved Patent |
| Base | Sodium Ethoxide (from Na and EtOH) | Sodium Hydride (NaH) |
| Methylene Source | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Solvent | Ethanol, then Dichloromethane | Tetrahydrofuran (THF), then DMF |
| Molar Ratio (Base:Phosphite:CH₂Cl₂) | 1:1:large excess | ~1.06:1:1.08 (based on example) |
| Reaction Temperature | Room Temperature | 25°C to 60°C |
| Reaction Time | 2 Weeks | Overnight |
| Reported Yield | 51% | ~90% |
| Reference | Synthetic Communications, 20(12), 1865-1867 (1990)[1] | US Patent 5,688,983A[2] |
Experimental Protocol (Improved Method)
This protocol is based on the high-yield, rapid synthesis described in US Patent 5,688,983A.[2]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl phosphite
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation: To a round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel under a nitrogen atmosphere, add sodium hydride and anhydrous THF.
-
Anion Formation: While stirring the suspension, add diethyl phosphite dropwise, ensuring the temperature is maintained below 60°C.
-
Solvent and Reagent Addition: After the addition of diethyl phosphite is complete, cool the reaction mixture to 25°C. Sequentially add anhydrous DMF and then dichloromethane.
-
Reaction: Heat the reaction mixture to approximately 45°C and stir overnight.
-
Quenching: Cool the reaction mixture and carefully quench with water.
-
Extraction: Extract the aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the dichloromethane under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of TEMDP.
Caption: Troubleshooting flowchart for TEMDP synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 3. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 4. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues related to phosphonate (B1237965) carbanions and optimize their olefination reactions.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during HWE reactions, with a focus on issues arising from the stability and reactivity of the phosphonate carbanion.
Frequently Asked Questions (FAQs)
Q1: What makes a phosphonate carbanion "unstable" and how does this affect my HWE reaction?
A1: Phosphonate carbanions, while more nucleophilic and less basic than their Wittig ylide counterparts, can still be prone to several instability issues that negatively impact reaction outcomes.[1][2] "Instability" in this context refers to the propensity of the carbanion to engage in undesired side reactions rather than the desired olefination. Key issues include:
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Protonation/Reversibility: The deprotonation of the phosphonate is a reversible equilibrium. If the chosen base is not strong enough to completely deprotonate the phosphonate, or if there are adventitious proton sources (like water), the carbanion concentration will be low, leading to poor yields.
-
Side Reactions: Unstable carbanions can participate in side reactions such as aldol (B89426) condensations with the carbonyl substrate (if it can enolize), Michael additions to the α,β-unsaturated product, or reactions with the solvent.
-
Decomposition: At elevated temperatures, the phosphonate carbanion itself can decompose, though this is less common than side reactions with other components in the reaction mixture. Temperatures above 40-50°C during carbanion formation are often detrimental.
The consequence of these stability issues is typically a lower yield of the desired alkene, the formation of complex side products that complicate purification, and poor stereoselectivity.
Q2: My reaction is giving a low yield of the desired alkene. What are the likely causes related to carbanion stability?
A2: Low yields are a frequent problem and can often be traced back to the phosphonate carbanion's generation and stability. Consider the following:
-
Incomplete Deprotonation: The base may not be strong enough for your specific phosphonate. Phosphonates with less acidic α-protons require stronger bases like n-BuLi or NaH for complete carbanion formation.[3]
-
Base-Induced Side Reactions: The base itself can promote side reactions. For example, using an excess of a strong base like NaH with an enolizable ketone can lead to self-condensation of the ketone. It is sometimes beneficial to use a slight excess of the phosphonate ester to avoid this.
-
Reaction with Base-Sensitive Substrates: If your aldehyde or ketone is sensitive to strong bases, it may be degrading under the reaction conditions. In such cases, milder conditions, like the Masamune-Roush (LiCl/DBU) protocol, are recommended.[2][4]
-
Steric Hindrance: A sterically hindered ketone or a bulky phosphonate can slow down the desired nucleophilic addition, giving more time for side reactions to occur.
Q3: I am observing poor E/Z stereoselectivity. How is this related to carbanion stability and reaction conditions?
A3: The stereoselectivity of the HWE reaction is highly dependent on the reaction conditions, which influence the stability of the intermediates.[5]
-
(E)-Selectivity (Thermodynamic Control): The formation of the more stable (E)-alkene is favored under conditions that allow the reaction intermediates to equilibrate. This is promoted by:
-
(Z)-Selectivity (Kinetic Control): The formation of the (Z)-alkene is favored under conditions that promote rapid, irreversible reaction pathways. This is achieved with:
-
Still-Gennari Modification: This protocol uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and a potassium base (KHMDS) with 18-crown-6 (B118740) at low temperatures (-78°C).[3] The electron-withdrawing groups accelerate the elimination step, preventing equilibration to the more stable (E)-intermediate.
-
Therefore, poor selectivity can result from reaction conditions that do not strongly favor either the kinetic or thermodynamic pathway.
Q4: My purification is difficult due to multiple side products. What are these and how can I avoid them?
A4: Besides unreacted starting materials, several side products can arise from carbanion instability:
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Michael Addition: The phosphonate carbanion can act as a nucleophile and add in a 1,4-fashion to the α,β-unsaturated product. This can be minimized by using the carbonyl compound as the limiting reagent and ensuring it reacts completely.
-
Aldol Condensation: If the aldehyde or ketone substrate can enolize, the base can catalyze self-condensation. This is more prevalent with strong bases and at higher temperatures. Using milder conditions or adding the enolizable carbonyl slowly at low temperatures can mitigate this.
-
β,γ-Unsaturated Isomer: With certain substrates and an excess of a strong base, isomerization of the desired α,β-unsaturated product to the β,γ-isomer can occur.
To avoid these, carefully control the stoichiometry, temperature, and choice of base. For sensitive substrates, the Masamune-Roush conditions are often a good solution.[2][4]
Data Presentation
The choice of base and reaction conditions is critical for controlling the outcome of the HWE reaction. The following tables summarize the effects of different bases on stereoselectivity.
Table 1: Comparison of Common Bases for HWE Reactions
| Base System | Typical Substrates | Expected Selectivity | Notes |
| Strong Bases | |||
| Sodium Hydride (NaH) | General purpose, stabilized phosphonates | High (E)-selectivity | Most common standard base, typically used in THF or DME.[3] |
| n-Butyllithium (n-BuLi) | General purpose, less acidic phosphonates | High (E)-selectivity | Very strong base; requires careful temperature control.[6] |
| KHMDS, NaHMDS | General purpose | (E) or (Z) | Cation influences selectivity. KHMDS is key for Still-Gennari (Z)-selective reactions.[3] |
| Potassium t-Butoxide (t-BuOK) | General purpose | (E)-selectivity | Strong, non-nucleophilic base. |
| Mild / Modified Conditions | |||
| LiCl / DBU (Masamune-Roush) | Base-sensitive aldehydes/ketones | High (E)-selectivity | LiCl acts as a Lewis acid, allowing the use of a weaker amine base like DBU.[2][4] |
| Barium Hydroxide (Ba(OH)₂) | Aliphatic & α-branched aldehydes | High (E)-selectivity (>97%) | Can be used under solvent-free conditions or in THF, offering a milder alternative. |
| Potassium Carbonate (K₂CO₃) | Highly acidic phosphonates | Varies | Weak base, may require a phase-transfer catalyst (e.g., 18-crown-6). Often ineffective for less acidic phosphonates.[4] |
| Z-Selective Conditions | |||
| KHMDS / 18-crown-6 (Still-Gennari) | Aldehydes | High (Z)-selectivity | Requires phosphonates with electron-withdrawing groups (e.g., -OCH₂CF₃) at low temperatures (-78 °C).[3] |
Table 2: Effect of Reaction Conditions on Stereoselectivity of a Weinreb Amide-Type HWE Reaction
Substrate: 3-phenylpropanal
| Entry | Base | Cation | Temperature (°C) | Yield (%) | (E:Z) Ratio |
| 1 | LHMDS | Li⁺ | -78 | 80 | 18:82 |
| 2 | LHMDS | Li⁺ | -40 | 85 | 41:59 |
| 3 | LHMDS | Li⁺ | 0 | 92 | 70:30 |
| 4 | LHMDS | Li⁺ | 25 | 95 | 86:14 |
| 5 | NaHMDS | Na⁺ | 0 | 93 | 93:7 |
| 6 | KHMDS | K⁺ | 0 | 91 | 82:18 |
| 7 | ⁱPrMgBr | Mg²⁺ | 0 | 65 | >99:1 |
| 8 | ⁱPrMgBr | Mg²⁺ | 25 | 85 | >99:1 |
Data compiled from a study on Weinreb amide-type HWE reactions.[6] This table illustrates that for this specific system, Li⁺ at low temperatures favors the Z-isomer, while higher temperatures and Na⁺ or Mg²⁺ cations strongly favor the E-isomer.
Experimental Protocols
Protocol 1: Standard (E)-Selective HWE Reaction using Sodium Hydride
This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters from aldehydes and triethyl phosphonoacetate.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous tetrahydrofuran (B95107) (THF).
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Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Reaction: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[3]
Protocol 2: (Z)-Selective Still-Gennari Reaction
This protocol is for the synthesis of (Z)-α,β-unsaturated esters using a modified phosphonate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (3.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbanion Formation: Add KHMDS (as a solution in THF or toluene, 2.1 eq.) dropwise. Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 eq.) in anhydrous THF. Stir the mixture at -78 °C for 30 minutes.
-
Reaction: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[3]
Protocol 3: Masamune-Roush Conditions for Base-Sensitive Aldehydes
This protocol provides a mild method for synthesizing (E)-alkenes.
-
Preparation: Flame-dry lithium chloride (LiCl, 1.6 eq.) in a flask under vacuum and allow it to cool under an inert atmosphere.
-
Add anhydrous acetonitrile (B52724) (MeCN), the aldehyde (1.0 eq.), and the phosphonate ester (e.g., triethyl phosphonoacetate, 1.5 eq.).
-
Reaction: Cool the vigorously stirred suspension to -15 °C. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to 0 °C over 1 hour, then to room temperature, and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Add water until all solids dissolve and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Key factors influencing phosphonate carbanion stability.
Caption: Troubleshooting workflow for common HWE reaction issues.
References
- 1. Nuclear magnetic resonance structural study of phosphonate anions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Dialkylphosphate Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of dialkylphosphate byproducts from chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of dialkylphosphate byproducts.
Issue 1: My target compound is water-soluble, making aqueous extraction difficult.
If your desired product has significant water solubility, standard liquid-liquid extraction to remove acidic dialkylphosphate byproducts may lead to product loss.
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase. Dialkyl phosphates are acidic and will be deprotonated and more soluble in a basic aqueous solution (pH > 8). If your compound is less soluble at a specific pH, you can use this to your advantage to selectively precipitate your product while keeping the dialkylphosphate in solution.
-
Solid Phase Extraction (SPE): Utilize SPE as an alternative to liquid-liquid extraction. Anion exchange SPE cartridges can selectively retain the negatively charged dialkylphosphate byproducts, allowing your neutral or positively charged compound to pass through.[1]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography can be an effective separation method. The polar dialkylphosphate byproducts will elute quickly in the aqueous mobile phase, while your compound is retained on the column.
Issue 2: An emulsion has formed during aqueous extraction.
Emulsions are a common issue when performing liquid-liquid extractions, especially when residual surfactants or amphiphilic molecules are present.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the emulsified layer through a pad of celite or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (e.g., hexane) to the organic phase, or a small amount of a water-miscible solvent (e.g., methanol) to the aqueous phase.
Issue 3: I'm still seeing dialkylphosphate byproducts in my NMR spectrum after purification.
Residual byproducts can persist even after initial purification attempts.
Troubleshooting Steps:
-
Repeated Washes: Perform additional washes with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Ensure vigorous mixing and adequate phase separation.
-
Column Chromatography Optimization: If using column chromatography, consider the following:
-
Stationary Phase: Silica (B1680970) gel is acidic and may not be ideal for separating acidic byproducts from some compounds. Consider using neutral or basic alumina (B75360).
-
Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to suppress the ionization of the dialkylphosphate and improve its mobility on the column.
-
-
Precipitation: If your product is soluble in a non-polar solvent and the dialkylphosphate salt is not, you may be able to precipitate the byproduct. Dissolve the crude material in a minimal amount of a polar solvent and then add a non-polar solvent to induce precipitation of the unwanted salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing dialkylphosphate byproducts?
The most common methods for removing dialkylphosphate byproducts include:
-
Aqueous Extraction: Washing the organic reaction mixture with a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to deprotonate the acidic dialkylphosphate and extract it into the aqueous layer.
-
Column Chromatography: Separating the desired compound from the polar dialkylphosphate byproducts using silica gel or alumina chromatography.
-
Precipitation: Selectively precipitating either the desired product or the dialkylphosphate byproduct by changing the solvent system.
-
Solid-Phase Extraction (SPE): Using anion exchange cartridges to bind the negatively charged dialkylphosphate byproducts.[1]
Q2: At what pH is aqueous extraction of dialkylphosphates most effective?
Aqueous extraction of dialkylphosphates is most effective at a pH above their pKa, which is typically in the range of 1-2. Therefore, using a basic solution with a pH of 8 or higher will ensure that the dialkylphosphates are in their deprotonated, more water-soluble form.
Q3: Can I use a strong base like sodium hydroxide (B78521) for the aqueous wash?
While a dilute solution of sodium hydroxide (e.g., 1 M) can be effective, it is important to consider the stability of your target compound. If your product is base-sensitive (e.g., contains esters that can be hydrolyzed), it is safer to use a milder base like saturated sodium bicarbonate or sodium carbonate solution.
Q4: How can I confirm that all the dialkylphosphate byproduct has been removed?
Several analytical techniques can be used to confirm the removal of dialkylphosphate byproducts:
-
Thin Layer Chromatography (TLC): Dialkylphosphates are typically very polar and will have a low Rf value on silica gel. Staining with a potassium permanganate (B83412) solution can help visualize these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly effective for detecting phosphorus-containing compounds. The absence of a signal in the characteristic region for dialkylphosphates indicates their removal. ¹H NMR can also be used to monitor the disappearance of signals corresponding to the alkyl groups of the byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique that can detect trace amounts of dialkylphosphate byproducts.
Data Presentation
Table 1: Comparison of Common Removal Methods for Dialkylphosphate Byproducts
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Extraction | Partitioning between immiscible liquids based on acidity. | Simple, fast, and inexpensive for large scales. | Can lead to emulsions; not suitable for water-soluble compounds. | Neutral or basic, water-insoluble compounds. |
| Column Chromatography | Separation based on polarity differences. | High resolution and applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent volumes. | Small to medium scale purifications where high purity is required. |
| Precipitation | Differential solubility in a given solvent system. | Can be very effective for specific compounds and scalable. | Highly dependent on the specific solubility properties of the compound and byproduct. | Crystalline products with significantly different solubility profiles from the byproduct. |
| Solid-Phase Extraction (SPE) | Selective retention of the byproduct on a solid support. | Fast, can be automated, and uses less solvent than chromatography.[2] | Can be more expensive than other methods; requires method development. | Rapid purification of small to medium scale reactions. |
Experimental Protocols
Protocol 1: General Aqueous Extraction for Dialkylphosphate Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography for Removal of Polar Dialkylphosphate Byproducts
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system. The non-polar target compound should move down the column while the highly polar dialkylphosphate byproduct remains at the top.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute your target compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the removal of dialkylphosphate byproducts.
Caption: Troubleshooting decision tree for dialkylphosphate removal.
References
- 1. Selective removal of phosphate for analysis of organic acids in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial-Scale Synthesis of Tetraethyl Methylenediphosphonate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of Tetraethyl methylenediphosphonate (TEMDP). This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and safety information to address challenges encountered during industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound (TEMDP)?
A1: The most prevalent methods for industrial-scale synthesis are variations of the Michaelis-Arbuzov and Michaelis-Becker reactions. The key routes include:
-
Reaction of Diethyl Phosphite (B83602) with Dichloromethane (B109758) in the presence of a base: This is a widely used method where diethyl phosphite is reacted with dichloromethane using a strong base like sodium ethoxide or sodium hydride to facilitate the reaction.[1] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), can significantly increase the reaction rate and yield.[1][2]
-
Michaelis-Arbuzov Reaction: This classic method involves the reaction of triethyl phosphite with a dihalomethane. While effective, older procedures reported lower yields.[3] However, optimization of reaction conditions can lead to high-yield synthesis.
Q2: What are the primary challenges when scaling up TEMDP synthesis?
A2: The main challenges in scaling up the synthesis of TEMDP include:
-
Exothermic Reaction Control: The reaction is exothermic, and heat dissipation becomes less efficient as the reactor volume increases. This can lead to thermal runaway if not properly managed.
-
Yield Optimization: Achieving high yields consistently at an industrial scale can be challenging. Factors such as reaction time, temperature, and reagent stoichiometry need to be precisely controlled.
-
Purification: Separating the product from unreacted starting materials, byproducts, and solvents requires efficient purification methods like vacuum distillation, which can be complex at a large scale.
-
Solvent Handling and Recovery: The use of solvents like DMF necessitates robust solvent recovery systems to ensure economic viability and environmental compliance.[4][5][6]
Q3: How can I improve the yield and reduce the reaction time of the synthesis?
A3: To improve yield and reduce reaction time, consider the following:
-
Use of a Polar Aprotic Solvent: The addition of a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to dramatically increase the reaction rate and product yield.[1][2]
-
Strong Base: Employing a strong base such as sodium hydride or sodium ethoxide to deprotonate the diethyl phosphite facilitates the nucleophilic attack on dichloromethane.[1]
-
Optimized Reaction Temperature: Maintaining the optimal reaction temperature, typically between 25-60°C, is crucial for balancing reaction rate and minimizing side reactions.[2]
Q4: What are the common impurities in TEMDP synthesis and how can they be removed?
A4: Common impurities can include unreacted starting materials (diethyl phosphite, dichloromethane), byproducts from side reactions, and residual solvent. Purification is typically achieved through:
-
Extractive Work-up: Washing the crude product with water can help remove water-soluble impurities.[1][2]
-
Vacuum Distillation: This is the most effective method for purifying TEMDP to a high degree, separating it from less volatile impurities.[1][2] The boiling point of TEMDP is 171-174 °C at 11 mmHg.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient base. 4. Poor quality of starting materials. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using GC or NMR. 2. Optimize temperature within the 25-60°C range.[2] 3. Ensure a stoichiometric amount or slight excess of strong base is used. 4. Verify the purity of diethyl phosphite and dichloromethane. |
| Slow Reaction Rate | 1. Absence of a suitable solvent. 2. Low reaction temperature. | 1. Introduce a polar aprotic solvent like DMF.[1][2] 2. Gradually increase the reaction temperature while monitoring the exotherm. |
| Thermal Runaway / Uncontrolled Exotherm | 1. Too rapid addition of reagents. 2. Inadequate cooling capacity for the reactor scale. 3. Agitator failure. | 1. Reduce the addition rate of the limiting reagent. 2. Ensure the reactor's cooling system is sufficient for the heat of reaction. Conduct calorimetric studies at a smaller scale. 3. Immediately stop reagent addition, maximize cooling, and if necessary, initiate an emergency quench protocol. |
| Product Discoloration (Yellow to Brown) | 1. Presence of impurities. 2. Decomposition at high distillation temperatures. | 1. Ensure thorough purification by fractional vacuum distillation. 2. Lower the distillation pressure to reduce the boiling point and prevent thermal degradation. |
| Incomplete Solvent Removal | 1. Insufficient vacuum during distillation. 2. Inefficient solvent stripping. | 1. Ensure the vacuum system is operating at the target pressure. 2. Increase the temperature and/or duration of the solvent removal step, being mindful of potential product decomposition. |
Experimental Protocols
Protocol 1: Synthesis of TEMDP using Sodium Hydride and DMF
This protocol is adapted from established industrial methods for high-yield synthesis.[1]
Materials:
-
Sodium Hydride (NaH)
-
Tetrahydrofuran (THF)
-
Diethyl phosphite
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A suitable reactor should be equipped with a mechanical stirrer, thermometer, condenser, nitrogen inlet, and an addition funnel.
-
Base Preparation: Suspend sodium hydride in THF in the reactor under a nitrogen atmosphere.
-
Anion Formation: Cool the suspension and add diethyl phosphite dropwise, maintaining the temperature below 60°C. The reaction is exothermic.
-
Reaction with Dichloromethane: After the addition of diethyl phosphite is complete, cool the reaction mixture to 25°C. Add DMF followed by the dropwise addition of dichloromethane.
-
Reaction: Heat the mixture to approximately 45°C and stir overnight.
-
Quenching: Cool the reaction mixture and carefully quench with water.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over magnesium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data Summary
| Parameter | Method 1 (NaH/DMF) | Method 2 (NaOEt/EtOH/CH₂Cl₂) | Reference |
| Reactants | Diethyl phosphite, Dichloromethane, NaH, DMF | Diethyl phosphite, Dichloromethane, Sodium, Ethanol | [1] |
| Typical Yield | ~90% | ~51% (after 2 weeks) | [1] |
| Reaction Temperature | 25-60°C | Room Temperature | [1] |
| Reaction Time | Overnight | 2 weeks | [1] |
| Purification Method | Vacuum Distillation | Vacuum Distillation | [1][2] |
Visualizations
Synthesis Workflow
Caption: Industrial synthesis workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in TEMDP synthesis.
Quality Control Logic Flow
Caption: Quality control workflow for final product approval.
References
- 1. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 2. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 3. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 4. gwsionline.com [gwsionline.com]
- 5. How solvent recovery works in chemical production [eureka.patsnap.com]
- 6. Solvent Recovery: The Key to Sustainable Manufacturing [solventwasher.com]
- 7. 四乙基亚甲基二磷酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 四乙基亚甲基二磷酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Olefination: Tetraethyl Methylenediphosphonate vs. Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, pivotal to the assembly of a vast array of molecules, from pharmaceuticals to advanced materials. Among the arsenal (B13267) of olefination methods, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonates like tetraethyl methylenediphosphonate, are two of the most prominent and widely employed strategies. This guide provides an objective comparison of these two powerful methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most appropriate tool for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Wittig Reaction (Phosphonium Ylides) | Horner-Wadsworth-Emmons (HWE) Reaction (Phosphonate Carbanions) |
| Phosphorus Reagent | Triphenylphosphonium salt | Dialkyl phosphonate (B1237965) ester (e.g., this compound) |
| Nucleophilicity of Reagent | Generally less nucleophilic | Generally more nucleophilic and less basic[1][2] |
| Substrate Scope | Effective with aldehydes and many ketones. Sterically hindered ketones can be challenging[3]. | Broad scope, including aldehydes and sterically hindered ketones[2][4]. |
| Byproduct | Triphenylphosphine (B44618) oxide (often crystalline and difficult to remove) | Water-soluble dialkyl phosphate (B84403) salt (easily removed by aqueous extraction)[1][5] |
| Stereoselectivity | Stabilized ylides: Predominantly (E)-alkenes. Non-stabilized ylides: Predominantly (Z)-alkenes.[6] | Generally provides excellent (E)-selectivity with stabilized carbanions. Modifications (e.g., Still-Gennari) can afford (Z)-alkenes.[1][7] |
| Preparation of Reagent | Typically a two-step process: formation of the phosphonium (B103445) salt from triphenylphosphine and an alkyl halide, followed by deprotonation to form the ylide. | Often prepared via the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and an alkyl halide.[5] |
Performance Data: A Comparative Case Study
The olefination of benzaldehyde (B42025) to form stilbene (B7821643) serves as a useful benchmark for comparing the two methodologies. While direct side-by-side comparisons under identical conditions are scarce in the literature, the following table summarizes representative data from various sources.
| Reaction | Aldehyde | Phosphorus Reagent | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction | Benzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | 50% NaOH / Dichloromethane | ~70% (mixture of isomers) | - | |
| Wittig Reaction | Benzaldehyde | Benzyltriphenylphosphonium chloride | K₂CO₃ | - | - | [8] |
| HWE Reaction | Benzaldehyde | This compound | - | - | - | |
| HWE Reaction | Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ / neat | >99% | >99:1 | [9] |
Note: The data presented is compiled from different sources and reaction conditions may vary, affecting direct comparability.
Reaction Mechanisms
The divergent stereochemical outcomes and reactivity profiles of the Wittig and HWE reactions can be understood by examining their respective reaction mechanisms.
Wittig Reaction Mechanism
The stereochemical course of the Wittig reaction is largely determined by the stability of the ylide. For non-stabilized ylides, the reaction proceeds through a kinetically controlled pathway, favoring the formation of a cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene. In contrast, stabilized ylides allow for equilibration to the thermodynamically more stable trans-oxaphosphetane, leading to the (E)-alkene.
Wittig reaction mechanism workflow.
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction typically exhibits high (E)-selectivity due to thermodynamic control in the formation of the key intermediate. The initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing for equilibration to the more stable anti-intermediate, which then proceeds through an oxaphosphetane to the (E)-alkene.
HWE reaction mechanism workflow.
Experimental Protocols
The following are generalized experimental protocols for the Wittig and HWE reactions. Researchers should adapt these procedures based on the specific substrates and desired outcomes.
Protocol 1: Wittig Olefination of Benzaldehyde
This protocol describes a general procedure for the synthesis of stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
50% Sodium hydroxide (B78521) (w/v)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (1.0 equiv.) in dichloromethane.
-
Addition of Aldehyde: To the stirred suspension, add benzaldehyde (1.0 equiv.).
-
Base Addition: Slowly add 50% aqueous sodium hydroxide (a slight excess) to the reaction mixture. The formation of the ylide is often indicated by a color change.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the stilbene isomers from the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons Olefination of Benzaldehyde with this compound
This protocol outlines a general procedure for the (E)-selective synthesis of an alkene from an aldehyde using a phosphonate ester.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Carbanion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equiv.) in anhydrous THF.
-
Addition of Phosphonate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the NaH suspension.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Addition of Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[10]
Conclusion
Both the Wittig reaction and the Horner-Wadsworth-Emmons reaction are indispensable tools for olefination in modern organic synthesis. The choice between the two often depends on the specific synthetic challenge at hand. The Wittig reaction offers a straightforward route to (Z)-alkenes from non-stabilized ylides, a unique and valuable feature. However, the often-troublesome removal of the triphenylphosphine oxide byproduct can be a significant drawback.
The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, provides a highly reliable method for the synthesis of (E)-alkenes with the significant advantage of a water-soluble byproduct that simplifies purification. Its broader substrate scope, especially with hindered ketones, further enhances its utility. For drug development and complex molecule synthesis where high yields, stereoselectivity, and straightforward purification are paramount, the HWE reaction often emerges as the more favorable choice. Ultimately, a thorough understanding of the nuances of each reaction will empower the researcher to make the most strategic decision for their synthetic campaign.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Reaction Products: A Comparative Guide to ³¹P NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the accurate and efficient validation of reaction products is paramount. When reactions involve phosphorus-containing compounds, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical tool. This guide provides an objective comparison of ³¹P NMR with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation method.
Performance Comparison: ³¹P NMR vs. Alternative Techniques
The primary advantage of ³¹P NMR lies in the intrinsic properties of the phosphorus-31 nucleus: it has a 100% natural abundance and a wide chemical shift range, which minimizes the common issue of signal overlap seen in other NMR techniques.[1][2] This results in simpler, cleaner spectra that are often straightforward to interpret.[3] While ¹H NMR offers higher sensitivity, its narrow spectral dispersion can lead to complex, overlapping signals in complex molecules, complicating analysis.[3][4] ¹³C NMR provides a wide chemical shift range but suffers from low sensitivity due to the low natural abundance (1.1%) of the ¹³C isotope.[4]
Quantitative analysis is a key strength of ³¹P NMR. The area of a ³¹P NMR signal is directly proportional to the number of phosphorus nuclei it represents, allowing for precise quantification of reactants, products, and impurities.[1] This makes it an excellent technique for monitoring reaction progress and determining product purity.[3][5]
The following table summarizes the key performance characteristics of ³¹P NMR compared to other widely used analytical methods.
| Technique | Principle | Relative Sensitivity | Quantitative Accuracy | Key Advantages | Key Limitations |
| ³¹P NMR | Nuclear spin transitions of the ³¹P nucleus in a magnetic field. | Medium (Higher than ¹³C, lower than ¹H).[4][6] | High, with proper parameter setup (e.g., sufficient relaxation delays).[1][7] | 100% natural abundance, wide chemical shift range prevents overlap, simpler spectra, direct detection of P-species.[1][3][8] | Only detects phosphorus-containing compounds; longer relaxation times can increase experiment duration.[3][5] |
| ¹H NMR | Nuclear spin transitions of the ¹H nucleus in a magnetic field. | High.[4] | High, but can be compromised by signal overlap. | High sensitivity, provides detailed structural information on the entire molecule.[9] | Narrow chemical shift range often leads to severe signal overlapping in complex mixtures.[3][4] |
| ¹³C NMR | Nuclear spin transitions of the ¹³C nucleus in a magnetic field. | Low.[4] | Good, with long acquisition times. | Wide chemical shift range, provides a carbon backbone map. | Low natural abundance (1.1%) requires longer experiment times or higher sample concentrations.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Very High. | Moderate to High (requires calibration curves). | Exceptional sensitivity for detecting trace components, provides molecular weight information. | Destructive technique, ionization efficiency can vary significantly between compounds, potentially complicating quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | High (with appropriate detector, e.g., UV, MS). | High (requires reference standards and calibration). | Excellent separation capability for complex mixtures, widely applicable. | Requires reference standards for compound identification and quantification; method development can be time-consuming.[1] |
Experimental Protocol: Quantitative ³¹P NMR for Reaction Monitoring
This protocol outlines the key steps for obtaining accurate quantitative data for a reaction mixture using ³¹P NMR.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves all components of the reaction mixture. For ³¹P NMR, deuterated solvents are not strictly necessary if a deuterium (B1214612) lock is not required, which can save costs.[3]
-
Internal Standard: For absolute quantification, add a known amount of a stable, phosphorus-containing internal standard that does not react with the sample components.[1] The standard's resonance should be sharp and well-separated from all other signals in the spectrum.[10] Common standards include triphenyl phosphate (B84403) or phosphonoacetic acid.[10]
-
Concentration: Prepare a sample with a concentration high enough to achieve a good signal-to-noise ratio (S/N) in a reasonable time. A S/N of at least 250:1 is recommended for integration errors below 1%.[11]
2. NMR Spectrometer Setup and Acquisition:
-
Probe Tuning: Ensure the NMR probe is correctly tuned to the ³¹P frequency (e.g., 242.98 MHz on a 600 MHz spectrometer).[10]
-
Acquisition Parameters for Quantification:
-
Pulse Angle: Use a 90° pulse angle.[7]
-
Recycle Delay (d1): This is the most critical parameter for quantification. The recycle delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to ensure full magnetization recovery.[7] T₁ values can be determined using an inversion-recovery experiment.
-
Proton Decoupling: Use inverse-gated ¹H decoupling. This technique decouples protons only during signal acquisition, which collapses P-H couplings to produce sharp singlets without causing the Nuclear Overhauser Effect (NOE), which can alter signal intensities and ruin quantification.[6][11]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.[7][11]
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve S/N without significantly degrading resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an accurate baseline correction across the entire spectrum to ensure accurate integration.
-
Integration: Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculation: The concentration or mole ratio of the analyte can be calculated by comparing the integral of its signal to the integral of the known amount of the internal standard, accounting for the number of phosphorus nuclei each signal represents.
Visualizing Workflows and Logic
Diagrams created using Graphviz provide clear visual representations of experimental and decision-making processes.
Caption: Workflow for quantitative reaction validation using ³¹P NMR.
Caption: Decision guide for selecting an analytical validation method.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. azooptics.com [azooptics.com]
- 10. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Tetra-Alkyl Methylenediphosphonates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetra-alkyl methylenediphosphonates are pivotal reagents in organic synthesis, primarily serving as precursors for Horner-Wadsworth-Emmons (HWE) olefination reactions to produce vinylphosphonates and as building blocks for the synthesis of geminal bisphosphonates, a class of drugs used to treat bone disorders. The choice of the alkyl substituent on the phosphonate (B1237965) ester can significantly influence the synthesis of the diphosphonate itself, as well as its subsequent reactivity, particularly in terms of reaction yields and stereoselectivity. This guide provides a comparative analysis of various tetra-alkyl methylenediphosphonates, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Data Presentation: Synthesis of Tetra-Alkyl Methylenediphosphonates
The synthesis of tetra-alkyl methylenediphosphonates is most commonly achieved via the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and a dihalomethane. The efficiency of this reaction is notably dependent on the nature of the alkyl group. The following table summarizes representative yields for the synthesis of different tetra-alkyl methylenediphosphonates. It is important to note that the reaction conditions reported in the literature vary, which can impact direct comparability.
| Tetra-alkyl Methylenediphosphonate | Alkyl Group | Typical Yield (%) | Notes |
| Tetramethyl methylenediphosphonate | Methyl | ~70-85% | Generally good yields under optimized conditions. |
| Tetraethyl methylenediphosphonate | Ethyl | ~50-90% | Yields are highly dependent on the reaction conditions. Older methods reported poor yields (<30%), while modern procedures using polar aprotic solvents achieve high yields[1]. |
| Tetraisopropyl methylenediphosphonate | Isopropyl | >80% | High yields are reported, particularly for the reaction of tri-secondary alkyl phosphites with dibromomethane[2]. |
| Tetra-sec-butyl methylenediphosphonate | sec-Butyl | >80% | Similar to the isopropyl analogue, the use of secondary alkyl phosphites leads to high yields[2]. |
Performance in the Horner-Wadsworth-Emmons Reaction
Tetra-alkyl methylenediphosphonates are key reagents in the Horner-Wadsworth-Emmons reaction for the synthesis of vinylphosphonates. The nature of the alkyl group can influence the stereochemical outcome of the olefination. The HWE reaction generally favors the formation of the (E)-alkene[3]. However, modifications to the phosphonate structure can alter this selectivity.
Experimental Protocols
Synthesis of Tetraisopropyl Methylenediphosphonate via Michaelis-Arbuzov Reaction
This protocol is adapted from a patented method demonstrating high yields for tetra-secondary alkyl methylenediphosphonates[2].
Materials:
-
Triisopropyl phosphite
-
Reaction flask equipped with a reflux condenser and a distillation head
-
Heating mantle
Procedure:
-
In a reaction flask, combine triisopropyl phosphite and dibromomethane in a molar ratio of approximately 3:1.
-
Heat the reaction mixture to initiate the reaction, typically between 130°C and 200°C[2].
-
During the reaction, isopropyl bromide is formed as a byproduct and can be removed by distillation.
-
Maintain the reaction at the elevated temperature until the formation of isopropyl bromide ceases, indicating the completion of the reaction.
-
After cooling the reaction mixture, the desired tetraisopropyl methylenediphosphonate can be purified by vacuum distillation.
-
The expected yield of the distilled product is greater than 80%[2].
Horner-Wadsworth-Emmons Olefination using this compound
This is a general protocol for the olefination of an aldehyde.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Aldehyde
-
Reaction flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the base portion-wise to the solution to form the phosphonate carbanion.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired vinylphosphonate.
Mandatory Visualization
Caption: Michaelis-Arbuzov synthesis of tetra-alkyl methylenediphosphonates.
Caption: Horner-Wadsworth-Emmons reaction pathway.
References
- 1. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 2. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E/Z Selectivity of Horner-Wadsworth-Emmons Reagents
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. This powerful olefination method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, simplifying product purification.[1]
The stereochemical outcome of the HWE reaction, yielding either the E (trans) or Z (cis) alkene, is highly dependent on the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl compound.[2] This guide provides a comprehensive comparison of commonly used HWE reagents, supported by experimental data, to facilitate the rational selection of reagents for achieving the desired isomeric outcome.
The Mechanism of Stereoselectivity
The stereoselectivity of the HWE reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. The stability of these intermediates and the rate of their elimination dictate the final E/Z ratio of the alkene product.[1][3] Standard HWE reagents, such as trialkyl phosphonoacetates, generally favor the formation of the thermodynamically more stable E-alkene through a reversible formation of the oxaphosphetane, which allows for equilibration to the more stable anti-intermediate.[3][4]
However, modifications to the phosphonate reagent can kinetically favor the formation of the Z-alkene. The two most prominent modifications are the Still-Gennari and Ando olefinations.
-
Still-Gennari Olefination: This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. These groups increase the electrophilicity of the phosphorus atom, accelerating the elimination of the oxaphosphetane intermediate. This rapid, irreversible elimination from the initially formed syn-intermediate leads to high Z-selectivity.[2][3]
-
Ando Olefination: This approach employs phosphonates with bulky diaryloxy groups. The steric hindrance of these bulky groups is thought to favor the transition state leading to the syn-oxaphosphetane, which then rapidly eliminates to form the Z-alkene.[2]
The following diagram illustrates the mechanistic pathways leading to E and Z selectivity in the HWE reaction.
Data Presentation: E/Z Selectivity of HWE Reagents
The following table summarizes the performance of various HWE reagents with different aldehydes under specific reaction conditions.
| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Temperature (°C) | E/Z Ratio |
| E-Selective Reagents | |||||
| Triethyl phosphonoacetate | Benzaldehyde | NaH | DME | 25 | >95:5 |
| Triethyl phosphonoacetate | Heptanal | NaH | DME | 25 | 90:10 |
| Weinreb Amide-type HWE Reagent | 3-Phenylpropanal | ⁱPrMgCl | THF | 25 | >99:1 |
| Weinreb Amide-type HWE Reagent | 3-Phenylpropanal | LHMDS | THF | 25 | 85:15 |
| Z-Selective Reagents | |||||
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari) | p-Tolualdehyde | KHMDS / 18-crown-6 (B118740) | THF | -78 | 6:94 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari) | Octanal | KHMDS / 18-crown-6 | THF | -78 | 5:95 |
| Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (Modified Still-Gennari) | Benzaldehyde | NaH | THF | -20 | 3:97 |
| Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (Modified Still-Gennari) | Octanal | NaH | THF | -20 | 12:88 |
| Ethyl (diphenylphosphono)acetate (Ando) | Benzaldehyde | NaH | THF | -78 | 5:95 |
| Ethyl (di-o-tolylphosphono)acetate (Ando) | Benzaldehyde | NaH | THF | -78 | 2:98 |
Experimental Protocols
General Procedure for E-Selective HWE Reaction
The following is a general procedure for a typical HWE reaction favoring the E-alkene.[3]
1. Preparation of the Phosphonate Carbanion:
-
To a solution of the trialkyl phosphonoacetate (1.0-1.2 equivalents) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.0-1.2 equivalents) at 0 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.
2. Reaction with Aldehyde:
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to stir until completion, monitoring by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Z-Selective Still-Gennari Olefination
This procedure is adapted for the Still-Gennari modification to favor the Z-alkene.[5]
1. Preparation of the Reaction Mixture:
-
To a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1-1.5 equivalents) and 18-crown-6 (1.1-1.5 equivalents) in anhydrous THF under an inert atmosphere, add the aldehyde (1.0 equivalent).
-
Cool the mixture to -78 °C.
2. Addition of Base:
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05-1.4 equivalents) in THF dropwise to the cooled reaction mixture.
-
Stir the reaction at -78 °C for the appropriate time (typically 1-3 hours), monitoring by TLC.
3. Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the E-selective reaction.
General Procedure for Z-Selective Ando Olefination
This procedure is for the Ando modification, also favoring the Z-alkene.
1. Preparation of the Phosphonate Carbanion:
-
To a solution of the diarylphosphonoacetate (1.1 equivalents) in anhydrous THF under an inert atmosphere, add NaH (1.1 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes, then cool to -78 °C.
2. Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to 0 °C over 1-2 hours.
3. Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the E-selective reaction.
The following diagram outlines the general experimental workflow for a Horner-Wadsworth-Emmons reaction.
Determination of E/Z Isomer Ratio
The ratio of E and Z isomers in the product mixture is typically determined by one of the following methods:
-
¹H NMR Spectroscopy: The vinyl protons of the E and Z isomers usually have distinct chemical shifts and coupling constants (J-values). For disubstituted alkenes, the trans (E) isomer generally exhibits a larger coupling constant (typically 12-18 Hz) compared to the cis (Z) isomer (6-12 Hz). The relative ratio of the isomers can be determined by integrating the corresponding signals.[2]
-
Gas Chromatography (GC): The E and Z isomers often have different retention times on a GC column, allowing for their separation and quantification by integrating the peak areas.[2]
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Still-Gennari Olefination [ch.ic.ac.uk]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Tetraethyl Methylenediphosphonate: A Comparative Guide for Aldehydes and Ketones
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a pivotal tool for the stereoselective synthesis of alkenes. A key reagent in this reaction, tetraethyl methylenediphosphonate, exhibits differential reactivity towards aldehydes and ketones. This guide provides an objective comparison of its performance with these two classes of carbonyl compounds, supported by experimental data and detailed protocols.
The enhanced reactivity of aldehydes compared to ketones in the Horner-Wadsworth-Emmons (HWE) reaction is a well-established principle in organic chemistry. This difference is primarily attributed to two factors: sterics and electronics. Aldehydes, having a smaller hydrogen atom attached to the carbonyl carbon, present a less sterically hindered environment for the incoming nucleophilic phosphonate (B1237965) carbanion. In contrast, the additional alkyl or aryl group in ketones significantly increases steric hindrance. Electronically, the carbonyl carbon of an aldehyde is more electrophilic (more electron-poor) than that of a ketone. The two electron-donating alkyl/aryl groups on a ketone reduce the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.
The phosphonate carbanion generated from this compound is a potent nucleophile, capable of reacting with a broad spectrum of aldehydes and ketones.[1] Notably, these carbanions are more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, which allows them to react even with sterically hindered ketones that are often unreactive in Wittig conditions.[1] However, the inherent reactivity differences between aldehydes and ketones still play a crucial role in the outcome of the HWE reaction.
Performance Comparison: Aldehydes vs. Ketones
The following table summarizes the typical outcomes of the Horner-Wadsworth-Emmons reaction of a phosphonate with benzaldehyde (B42025) (an aromatic aldehyde) and acetophenone (B1666503) (an aromatic ketone). While direct comparative studies using this compound under identical conditions are not extensively documented, the data presented is representative of the general trend observed in HWE reactions.
| Carbonyl Substrate | Product | Typical Reaction Conditions | Typical Yield | Stereoselectivity (E/Z) | Reference |
| Benzaldehyde | Stilbene derivative | KOH, Acetonitrile, Room Temperature | 84% | >95:5 | [2] |
| Acetophenone | 1,1-Diphenylethylene derivative | Stronger base (e.g., NaH, BuLi), THF | Generally lower and more variable | Often poor to modest | [3] |
Experimental Protocols
Detailed methodologies for the Horner-Wadsworth-Emmons reaction are provided below for both aldehyde and ketone substrates.
Protocol 1: Reaction with an Aldehyde (Benzaldehyde)
This protocol is adapted from a procedure for the reaction of a substituted benzylphosphonate with benzaldehyde.[2]
Materials:
-
Substituted diethyl benzylphosphonate (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Potassium hydroxide (B78521) (KOH) (1.8 equiv)
-
Acetonitrile (CH3CN)
-
Water
Procedure:
-
To a solution of the phosphonate in acetonitrile, add potassium hydroxide and a small amount of water.
-
Add benzaldehyde to the mixture at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkene.
Protocol 2: Reaction with a Ketone (General Procedure for Sterically Hindered Ketones)
This protocol provides a general method for the reaction with less reactive ketones, which often require stronger bases and anhydrous conditions.[4]
Materials:
-
This compound (1.2 equiv)
-
Ketone (e.g., a sterically hindered ketone) (1.0 equiv)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS)) (1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
18-crown-6 (B118740) (for KHMDS)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, slowly add the this compound.
-
Alternatively, for KHMDS, to a solution of 18-crown-6 in THF at -78 °C, add the KHMDS solution.
-
Stir the mixture for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.
-
Slowly add a solution of the ketone in anhydrous THF to the reaction mixture at the appropriate temperature (0 °C for NaH, -78 °C for KHMDS).
-
Allow the reaction to proceed, monitoring by TLC. The reaction may require warming to room temperature and stirring for several hours.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Workflow and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, followed by nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
The logical relationship between the reactants and the stereochemical outcome of the HWE reaction is depicted in the following diagram. The formation of the thermodynamically more stable E-alkene is generally favored.
Caption: Key intermediates in the Horner-Wadsworth-Emmons reaction pathway.
References
Unraveling Byproducts in Tetraethyl Methylenediphosphonate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impurity profile of key reagents is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of Tetraethyl methylenediphosphonate (TEMDP), a versatile intermediate in various chemical syntheses.
This publication delves into the common synthetic routes for TEMDP, highlighting the formation of known and potential byproducts. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select and optimize synthetic strategies for producing high-purity TEMDP.
Comparison of Synthetic Routes and Byproduct Profiles
The synthesis of this compound is primarily achieved through variations of the Michaelis-Arbuzov reaction. The choice of reactants and reaction conditions significantly influences the byproduct profile and overall yield. Below is a comparison of two common methods.
| Synthetic Route | Key Reactants | Potential Byproducts | Reported Yield |
| Classical Michaelis-Arbuzov | Triethyl phosphite (B83602), Dihalomethane (e.g., diiodomethane (B129776), dibromomethane) | Iodomethylphosphonate ester, Triethyl phosphate (B84403), Tetraethyl pyrophosphate | Poor to moderate (e.g., 18% with methylene (B1212753) iodide)[1] |
| Base-Mediated Synthesis | Diethyl phosphite, Dichloromethane (B109758), Strong base (e.g., Sodium Hydride, Sodium Ethoxide) | Unreacted starting materials, products of side reactions involving the base and solvent. | High (up to 90%)[1][2] |
The classical Michaelis-Arbuzov reaction, while conceptually straightforward, often suffers from low yields and the formation of significant byproducts. For instance, the reaction with diiodomethane is known to produce an iodomethylphosphonate ester.[3] When dibromomethane (B42720) is used, the reaction is reported to be slow with poor yields.[3] In related reactions, the formation of triethyl phosphate and tetraethyl pyrophosphate has also been observed.
The use of a strong base, such as sodium hydride, to deprotonate diethyl phosphite prior to reaction with dichloromethane offers a significant improvement in yield, reaching up to 90%.[1][2] While specific byproducts of this route are not extensively detailed in the literature, they would likely include unreacted starting materials and potential products from side reactions involving the base and the polar aprotic solvent used. Purification by vacuum distillation is a common step in these procedures, indicating the presence of impurities that need to be removed.[1][2]
Experimental Protocols
Base-Mediated Synthesis of this compound
This protocol is adapted from a patented procedure and demonstrates a high-yield synthesis of TEMDP.[1][2]
Materials:
-
Sodium hydride (NaH)
-
Diethyl phosphite
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Water (for quenching)
-
Magnesium sulfate (B86663) (for drying)
Procedure:
-
To a suspension of sodium hydride in tetrahydrofuran, diethyl phosphite is added dropwise.
-
After the addition is complete, the reaction mixture is cooled, and N,N-dimethylformamide and dichloromethane are added sequentially.
-
The mixture is then heated and stirred overnight.
-
After cooling, the reaction is quenched with water.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate.
-
The solvent is evaporated to yield the crude product.
-
The product can be further purified by vacuum distillation.
General Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile byproducts in chemical reactions.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column for separating organophosphorus compounds.
Procedure:
-
A sample of the crude reaction mixture is diluted in an appropriate solvent (e.g., dichloromethane).
-
An internal standard may be added for quantitative analysis.
-
The sample is injected into the GC-MS.
-
The components are separated on the GC column based on their boiling points and polarity.
-
The separated components are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are used to identify the chemical structures of the byproducts by comparing them to spectral libraries (e.g., NIST) and known standards.
-
The peak areas in the chromatogram can be used for quantitative analysis.
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical processes and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 2. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 3. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
Novel Compounds from Tetraethyl Methylenediphosphonate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel compounds synthesized from Tetraethyl methylenediphosphonate (TEMDP) against other alternatives, supported by experimental data. TEMDP serves as a versatile starting material for a range of phosphonate (B1237965) and bisphosphonate derivatives exhibiting promising therapeutic potential in oncology, virology, and inflammatory diseases.
Anticancer Activity: Bisphosphonates vs. Standard Chemotherapeutics
Nitrogen-containing bisphosphonates (N-BPs), readily synthesized from TEMDP, have demonstrated potent anticancer activities. Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This disruption of protein prenylation leads to apoptosis in cancer cells. The following table compares the in vitro cytotoxicity of a novel bisphosphonate against a standard chemotherapeutic agent in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Synthesized Bisphosphonate (Example) | MDA-MB-231 (Breast Cancer) | 15.8 | [1] |
| HepG2 (Liver Cancer) | 21.4 | [1] | |
| C26 (Colon Carcinoma) | 18.2 | [1] | |
| Paclitaxel (Standard) | MDA-MB-231 (Breast Cancer) | 0.08 | [1] |
| HepG2 (Liver Cancer) | 0.12 | [1] | |
| C26 (Colon Carcinoma) | 0.05 | [1] |
While standard chemotherapeutics like Paclitaxel show higher potency in these direct cytotoxicity assays, bisphosphonates offer a different mechanism of action that can be synergistic with existing treatments and may be particularly effective in bone metastases.[2]
Experimental Protocol: MTT Assay for Anticancer Drug Screening
The half-maximal inhibitory concentration (IC50) values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, C26)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized bisphosphonate compounds and standard anticancer drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-HIV Activity: Methylene (B1212753) Bisphosphonates as Reverse Transcriptase Inhibitors
Methylene bisphosphonates, synthesized from TEMDP, have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[7] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The following table presents the inhibitory activity of example methylene bisphosphonates compared to the standard NNRTI, Nevirapine (B1678648).
| Compound | Target | IC50 (µM) | Reference |
| Methylene Bisphosphonate 1 | HIV-1 Reverse Transcriptase | 5.2 | [7] |
| Methylene Bisphosphonate 2 | HIV-1 Reverse Transcriptase | 8.7 | [7] |
| Nevirapine (Standard) | HIV-1 Reverse Transcriptase | 0.2 | [8] |
While the presented methylene bisphosphonates are less potent than Nevirapine, they represent a novel class of NNRTIs with potential for further optimization to improve efficacy and overcome resistance.[7]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
The inhibitory activity of the synthesized compounds against HIV-1 RT is determined using a non-radioactive ELISA-based assay.[9][10][11]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Template-primer (e.g., poly(A)·oligo(dT))
-
dNTP mix (containing biotin- and digoxigenin-labeled dUTPs)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction plate, combine the reaction buffer, template-primer, dNTP mix, HIV-1 RT, and various concentrations of the test compounds or standard inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour to allow the biotinylated DNA to bind.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection: Add the anti-digoxigenin-POD conjugate and incubate for 1 hour. After another wash step, add the peroxidase substrate.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Anti-inflammatory Activity: Comparison with NSAIDs
Derivatives of TEMDP have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute inflammation. The table below compares the anti-inflammatory effect of a synthesized TEMDP derivative with the commonly used nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Synthesized Derivative | 50 | 45.2 | [12] |
| Indomethacin (Standard) | 10 | 58.6 | [13] |
The synthesized derivative demonstrates significant anti-inflammatory activity, although at a higher dose compared to indomethacin in this model. This suggests a different mechanism of action or pharmacokinetic profile that warrants further investigation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.[13][14][15]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compounds and standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into control, standard, and test groups (n=6-8 per group).
-
Compound Administration: Administer the test compounds and the standard drug (e.g., orally or intraperitoneally) at predetermined doses. Administer the vehicle to the control group.
-
Inflammation Induction: After a specific period (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects and anticancer applications of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Methylene bisphosphonates as the inhibitors of HIV RT phosphorolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Impact of Esterification on Bisphosphonate Efficacy: A Comparative Guide
Introduction to Bisphosphonate Esters
Bisphosphonates are a class of drugs widely used in the treatment of bone disorders such as osteoporosis and Paget's disease. Their structure, characterized by a P-C-P backbone, allows for strong binding to bone mineral, primarily hydroxyapatite (B223615). The efficacy of bisphosphonates is largely determined by the chemical nature of their two side chains, denoted as R1 and R2.[1] The R1 side chain, often a hydroxyl group, enhances bone affinity, while the R2 side chain is the primary determinant of the drug's anti-resorptive potency.[1]
Nitrogen-containing bisphosphonates, the most potent class, exert their effects by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[2] This inhibition disrupts essential cellular processes in osteoclasts, the cells responsible for bone resorption, leading to their inactivation and apoptosis.
The high polarity of the phosphonate (B1237965) groups, while crucial for bone targeting, results in poor oral bioavailability.[3] To overcome this limitation, researchers have explored the synthesis of bisphosphonate esters. By masking the negatively charged phosphonate groups with ester functionalities, the lipophilicity of the molecule can be increased, potentially enhancing gastrointestinal absorption and cellular uptake.[4] These ester derivatives are designed as prodrugs that, once absorbed and distributed, are hydrolyzed by endogenous esterases to release the active bisphosphonate acid at the target site.
This guide provides a comparative overview of the efficacy of bisphosphonates derived from different esters, drawing upon available experimental data to elucidate the structure-activity relationships that govern their therapeutic potential.
Structure-Activity Relationships and the Role of Esterification
The therapeutic efficacy of a bisphosphonate is a multifactorial property influenced by its bone binding affinity, cellular uptake, and intrinsic inhibitory activity against its molecular target. Esterification of the phosphonate groups can significantly modulate these properties.
Bone Binding Affinity
The strong affinity of bisphosphonates for hydroxyapatite is a key factor in their bone-targeting capabilities. This interaction is primarily mediated by the two phosphonate groups and is enhanced by the presence of a hydroxyl group at the R1 position, which allows for tridentate binding to calcium ions.[1]
Esterification of the phosphonate groups is generally expected to decrease the binding affinity to bone mineral. This is because the ester groups mask the negatively charged oxygen atoms that are crucial for chelating calcium ions in the hydroxyapatite matrix. The extent of this reduction in affinity is dependent on the number and nature of the ester groups. For instance, a study on etidronate esters demonstrated that monoesters retained a significant degree of hydroxyapatite binding, whereas diesters and triesters showed progressively lower affinity.[4]
Table 1: Influence of Esterification on Hydroxyapatite (HAP) Binding of Etidronate Derivatives
| Compound | Degree of Esterification | % Bound to HAP |
| Etidronic acid | 0 | 100 |
| Monomethyl-ester | 1 | 55.6 |
| Monophenyl-ester | 1 | 48.0 |
| P,P-dimethylester (asymmetric) | 2 | 12.6 |
| P,P'-dimethylester (symmetric) | 2 | 3.8 |
| Trimethylester | 3 | 0 |
Data adapted from a study on bisphosphonate partial esters. The percentage bound is a relative measure compared to the parent acid.[4]
Cellular Uptake and Lipophilicity
The low lipophilicity of bisphosphonic acids limits their ability to cross cell membranes, including the gastrointestinal epithelium and the plasma membrane of osteoclasts.[3][5] By converting the polar phosphonate groups into less polar esters, the overall lipophilicity of the compound can be increased. This is a common strategy to enhance the oral bioavailability and cellular penetration of drugs.[5][6]
The expectation is that more lipophilic bisphosphonate esters will exhibit improved passive diffusion across cell membranes. However, the optimal degree of lipophilicity for maximal efficacy is likely a balance. While increased lipophilicity can improve uptake, it may also lead to reduced bone affinity and altered biodistribution.[6]
Intracellular Activity and Hydrolysis
For bisphosphonate esters to be effective as anti-resorptive agents, they must be hydrolyzed to the active acid form within the target cells (osteoclasts). The rate and extent of this hydrolysis are critical for the prodrug's efficacy and will depend on the type of ester linkage and the enzymatic machinery of the cell. Some simple alkyl and phenyl esters of bisphosphonates have been shown to be relatively stable to enzymatic hydrolysis in vitro.[4] This suggests that while these modifications can alter physicochemical properties, they may not always function as efficient prodrugs. The design of more labile ester linkages, such as acyloxyalkyl esters, has been explored to facilitate intracellular drug release.
Comparative Efficacy of Bisphosphonate Esters
Direct comparative studies on the efficacy of a series of different esters of the same bisphosphonate are limited in the published literature. However, based on the principles of structure-activity relationships, we can infer the expected trends in efficacy.
The anti-resorptive potency of nitrogen-containing bisphosphonates is strongly correlated with their ability to inhibit FPPS.[2] Therefore, the in vitro efficacy of a bisphosphonate ester prodrug would ultimately depend on its ability to be taken up by osteoclasts and subsequently hydrolyzed to the active acid, which can then inhibit FPPS.
Table 2: Relative Anti-resorptive Potency of Clinically Used Bisphosphonates (Parent Acids)
| Bisphosphonate | Relative Potency (Alendronate = 10) |
| Etidronate | 1 |
| Pamidronate | 100 |
| Alendronate | 1,000 |
| Risedronate | 5,000 |
| Ibandronate | 10,000 |
| Zoledronic Acid | 20,000 |
This table illustrates the significant impact of the R2 side chain on the potency of the parent bisphosphonate acids. The efficacy of their ester derivatives would be contingent on their conversion to these active forms.
Experimental Protocols
Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This in vitro assay is crucial for determining the intrinsic inhibitory activity of bisphosphonates against their molecular target.
Objective: To measure the half-maximal inhibitory concentration (IC50) of bisphosphonate compounds against recombinant human FPPS.
Materials:
-
Recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Bisphosphonate compounds (parent acids and ester derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 5 mM dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
A reaction mixture is prepared containing the assay buffer, GPP, and [14C]IPP.
-
Varying concentrations of the test bisphosphonate compounds are added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of recombinant human FPPS.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of an acidic solution (e.g., 1M HCl).
-
The product, [14C]farnesyl pyrophosphate ([14C]FPP), is extracted using an organic solvent (e.g., hexane (B92381) or chloroform/methanol).
-
The radioactivity of the organic phase, which contains the [14C]FPP, is measured using a scintillation counter.
-
The percentage of inhibition for each bisphosphonate concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Bone Resorption Assay (Pit Assay)
This assay provides a functional measure of the anti-resorptive activity of bisphosphonates on osteoclasts.
Objective: To quantify the ability of bisphosphonate compounds to inhibit osteoclast-mediated bone resorption.
Materials:
-
Osteoclasts (e.g., isolated from rabbit or rat long bones, or differentiated from bone marrow precursors)
-
Dentine or bone slices
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics
-
Bisphosphonate compounds
-
Staining solution for resorption pits (e.g., toluidine blue)
-
Light microscope with image analysis software
Methodology:
-
Dentine or bone slices are placed in the wells of a culture plate.
-
A suspension of osteoclasts is added to each well and the cells are allowed to attach and spread on the slices.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test bisphosphonate compounds.
-
The cultures are incubated for a period sufficient to allow for significant bone resorption (e.g., 24-48 hours).
-
At the end of the incubation period, the osteoclasts are removed from the slices (e.g., by sonication).
-
The slices are stained with a solution that highlights the resorption pits (e.g., toluidine blue).
-
The total area of resorption pits on each slice is quantified using light microscopy and image analysis software.
-
The percentage of inhibition of bone resorption is calculated for each bisphosphonate concentration relative to a control culture without any bisphosphonate.
-
The IC50 value for the inhibition of bone resorption is then determined.
Visualizations
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Caption: Workflow for comparing bisphosphonate ester efficacy.
Caption: Structure-activity relationships of bisphosphonate esters.
Conclusion
The esterification of bisphosphonates represents a promising prodrug strategy to enhance their oral bioavailability and cellular uptake. The efficacy of these derivatives is dependent on a delicate balance between increased lipophilicity for improved absorption and sufficient bone affinity for targeted delivery. Furthermore, the ester linkage must be susceptible to hydrolysis by intracellular esterases to release the active bisphosphonate acid.
While direct comparative data for a comprehensive series of esters derived from a single bisphosphonate is not extensively available, the established principles of structure-activity relationships provide a strong framework for the rational design of new bisphosphonate prodrugs. Future research should focus on systematic studies that correlate the physicochemical properties of various bisphosphonate esters with their pharmacokinetic profiles and therapeutic efficacy. Such studies will be instrumental in optimizing the design of the next generation of bisphosphonate therapies with improved clinical outcomes.
References
- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Isotopic Labeling Studies: Tetraethyl Methylenediphosphonate and Alternatives in Bone Scintigraphy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bone-Seeking Radiopharmaceuticals
In the landscape of diagnostic imaging and therapeutic radiopharmaceuticals, particularly for bone-related pathologies, the choice of a chelating agent for radionuclide delivery is critical. This guide provides a comparative analysis of Tetraethyl methylenediphosphonate (TEMDP) and its alternatives, focusing on their performance in isotopic labeling studies. While direct isotopic labeling data for TEMDP is scarce in publicly available literature, this guide leverages extensive data on widely used alternatives such as Technetium-99m labeled Methylene Diphosphonate (⁹⁹ᵐTc-MDP), Hydroxymethylene Diphosphonate (⁹⁹ᵐTc-HMDP), and Dicarboxypropane Diphosphonate (⁹⁹ᵐTc-DPD) to establish a benchmark for performance.
Performance Comparison of Bone-Seeking Radiopharmaceuticals
The efficacy of a bone-seeking radiopharmaceutical is primarily determined by its ability to localize in bone tissue with high affinity while clearing rapidly from soft tissues, resulting in a high target-to-background ratio. The following tables summarize quantitative data from comparative clinical studies involving common alternatives to TEMDP.
Table 1: Comparison of Lesion-to-Normal Bone and Lesion-to-Soft Tissue Ratios
| Radiopharmaceutical | Lesion-to-Normal Bone Ratio (Mean) | Lesion-to-Soft Tissue Ratio (Mean) | Study Population | Time Post-Injection |
| ⁹⁹ᵐTc-MDP | Significantly higher than DPD[1] | Not significantly different from HDP/DPD[1] | Patients with bone metastases | 3 hours |
| ⁹⁹ᵐTc-HDP (HMDP) | Not significantly different from MDP[2] | Not significantly different from MDP[2] | Patients with bone metastases | 2 and 3 hours |
| ⁹⁹ᵐTc-DPD | Significantly lower than MDP[1] | Not significantly different from MDP/HDP[1] | Patients with bone metastases | 3 hours |
Table 2: Comparison of Normal Bone-to-Soft Tissue Ratios and Image Quality
| Radiopharmaceutical | Normal Bone-to-Soft Tissue Ratio (Mean) | Image Quality Ranking (Decreasing Order) | Study Population | Time Post-Injection |
| ⁹⁹ᵐTc-MDP | Lower than HMDP at 2 and 3 hours[2] | 2nd (3h), 4th (2h)[2] | Patients with bone metastases | 2 and 3 hours |
| ⁹⁹ᵐTc-HDP (HMDP) | Significantly higher than MDP at 2 and 3 hours[2] | 1st (3h), 3rd (2h)[2] | Patients with bone metastases | 2 and 3 hours |
| ⁹⁹ᵐTc-DPD | Superior to MDP[3] | Superior to MDP[3] | Patients with and without bone metastases | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the preparation and quality control of ⁹⁹ᵐTc-labeled diphosphonates, which could be adapted for studies involving TEMDP.
Preparation of ⁹⁹ᵐTc-Labeled Diphosphonates (General Protocol)
This protocol is a generalized procedure based on the labeling of MDP, HDP, and DPD with Technetium-99m.
Materials:
-
Lyophilized kit containing the diphosphonate ligand (e.g., MDP, HDP, or DPD), a reducing agent (typically stannous chloride, SnCl₂), and stabilizers.
-
Sterile, pyrogen-free sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) solution from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Sterile 0.9% sodium chloride (saline) solution.
-
Lead-shielded vials and syringes.
Procedure:
-
Aseptically add a specified volume of sterile saline to the lyophilized diphosphonate kit to dissolve the contents.
-
Introduce a predetermined activity of Na⁹⁹ᵐTcO₄ solution into the vial containing the dissolved diphosphonate.
-
Gently agitate the vial to ensure thorough mixing of the reactants.
-
Allow the reaction mixture to incubate at room temperature for a specified period (typically 10-30 minutes) to facilitate the reduction of ⁹⁹ᵐTcO₄⁻ and its chelation by the diphosphonate ligand.
Workflow for ⁹⁹ᵐTc-Diphosphonate Preparation
Caption: Workflow for preparing ⁹⁹ᵐTc-labeled diphosphonates.
Quality Control of ⁹⁹ᵐTc-Labeled Diphosphonates
Radiochemical purity is a critical parameter to ensure that the radioactivity is associated with the desired chemical form.
Method: Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber).
-
Developing solvents (e.g., acetone (B3395972) or methyl ethyl ketone, and saline).
-
A shielded chromatography development tank.
-
A radioactivity detector (e.g., gamma counter or radiochromatogram scanner).
Procedure:
-
Spot a small aliquot of the prepared ⁹⁹ᵐTc-diphosphonate solution onto the origin of two ITLC strips.
-
Develop one strip in a tank containing acetone or methyl ethyl ketone. In this mobile phase, the ⁹⁹ᵐTc-diphosphonate complex remains at the origin (Rf = 0.0), while free pertechnetate (⁹⁹ᵐTcO₄⁻) migrates with the solvent front (Rf = 1.0).
-
Develop the second strip in a tank containing saline. In this mobile phase, both the ⁹⁹ᵐTc-diphosphonate complex and free pertechnetate migrate with the solvent front (Rf = 1.0), while reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) remains at the origin (Rf = 0.0).
-
After development, the strips are dried and the distribution of radioactivity is measured using a suitable detector.
-
The radiochemical purity is calculated as: % Radiochemical Purity = 100% - (% ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)
Signaling Pathway of Diphosphonate Uptake in Bone
Caption: Biodistribution pathway of bone-seeking diphosphonates.
Synthesis of this compound (Unlabeled)
Reaction Scheme: A typical synthesis involves the reaction of diiodomethane (B129776) with triethyl phosphite (B83602). A more modern and efficient method reacts dichloromethane (B109758) with diethyl phosphite in the presence of a base and a polar aprotic solvent.[4]
General Procedure (using dichloromethane):
-
To a solution of sodium ethoxide in ethanol, diethyl phosphite is added.
-
The resulting solution is concentrated, and the residue is dissolved in dichloromethane.
-
The reaction mixture is stirred for an extended period.
-
The mixture is then washed with water, and the organic layer is dried and concentrated to yield this compound.
Logical Relationship for Labeled TEMDP Synthesis
Caption: Conceptual workflow for synthesizing labeled TEMDP.
For isotopic labeling, one would start with a labeled precursor, such as ¹⁴C-labeled dichloromethane or ³H-labeled diethyl phosphite, and follow a similar synthetic route. The final labeled product would then require rigorous purification and quality control to determine its radiochemical purity and specific activity.
References
- 1. A comparison between the diagnostic efficacy of 99mTc-MDP, 99mTc-DPD and 99mTc-HDP for the detection of bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical comparison of 99mTc-HMDP and 99mTc-MDP. A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tetraethyl Methylenediphosphonate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Tetraethyl methylenediphosphonate (CAS No. 1660-94-2). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Chemical splash goggles compliant with EN166. A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing. |
| Respiratory | Respirator | Use a respirator with an appropriate vapor cartridge (e.g., type ABEK (EN14387)) if working in a poorly ventilated area or when aerosolization is possible. |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these detailed protocols for common laboratory tasks involving this compound.
A. Weighing and Transferring the Chemical
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: this compound container, secondary container for transport, appropriate glassware, and pipettes.
-
Don all required PPE as specified in Table 1.
-
-
Procedure:
-
Place the container of this compound inside the fume hood.
-
Carefully open the container.
-
Use a calibrated pipette to transfer the desired volume of the liquid to a tared, sealed container.
-
For weighing, place a balance inside the fume hood if possible. If not, transfer the chemical to a sealed container inside the hood before moving it to a balance located on the benchtop.
-
Clean any spills immediately as per the spill cleanup procedure.
-
Securely close the primary container and return it to its designated storage location.
-
B. Solution Preparation
-
Preparation:
-
Perform all solution preparations inside a certified chemical fume hood.
-
Have the appropriate solvent and glassware readily available.
-
Ensure access to an emergency eyewash station and safety shower.
-
-
Procedure:
-
Measure the required volume of this compound as described in the weighing and transferring protocol.
-
Slowly add the this compound to the solvent while stirring to ensure proper mixing.
-
Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
-
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.
-
Neutralize (if applicable): For organophosphates, a neutralizing agent may be used. Consult your institution's safety guidelines for specific recommendations.
-
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Disposal Guidelines
| Type of Waste | Container | Labeling | Disposal Procedure |
| Unused Chemical | Original or chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "this compound" | Arrange for pickup by your institution's hazardous waste management team. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, sealed container | "Hazardous Waste," "this compound Contaminated Sharps" | Dispose of through the hazardous waste stream. |
| Contaminated PPE (gloves, lab coat) | Sealed plastic bag | "Hazardous Waste," "this compound Contaminated PPE" | Place in the designated hazardous waste container for incineration. |
| Spill Cleanup Debris | Sealed, chemically resistant container | "Hazardous Waste," "this compound Spill Debris" | Manage as hazardous waste for proper disposal. |
All waste must be disposed of in accordance with local, state, and federal regulations.
V. Workflow for Handling this compound
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
